Product packaging for 1,3-Dimethylpiperazine hydrochloride(Cat. No.:CAS No. 1022094-05-8)

1,3-Dimethylpiperazine hydrochloride

Cat. No.: B3074717
CAS No.: 1022094-05-8
M. Wt: 150.65 g/mol
InChI Key: DPBBTNJEYWACKY-UHFFFAOYSA-N
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Description

Overview of Piperazine (B1678402) Derivatives in Chemical Sciences

Piperazine and its derivatives represent a critically important class of six-membered heterocyclic compounds containing two nitrogen atoms at opposing positions (1 and 4). This unique structural arrangement confers a combination of properties that make it a cornerstone in medicinal chemistry and drug discovery. nih.govtandfonline.com The piperazine ring offers relative structural rigidity, a large polar surface area, and the presence of hydrogen bond donors and acceptors, which often leads to improved water solubility and favorable pharmacokinetic characteristics in drug candidates. nih.govresearchgate.net

Significance of 1,3-Dimethylpiperazine (B1355154) Hydrochloride as a Research Scaffold

1,3-Dimethylpiperazine hydrochloride is a specific derivative of piperazine that has garnered attention in academic and industrial research as a valuable chemical intermediate and building block. evitachem.com As a hydrochloride salt, the compound typically exhibits enhanced stability and solubility in aqueous media, which is advantageous for handling and for use in various reaction conditions. evitachem.comguidechem.com

The structure of 1,3-dimethylpiperazine is notable for its chirality, arising from the methyl group at the 3-position. This allows for the synthesis and investigation of specific stereoisomers, such as (R)- and (S)-1,3-dimethylpiperazine, which is crucial in modern drug development where the biological activity of enantiomers can differ significantly. evitachem.comresearchgate.net Researchers utilize this chiral scaffold to construct more complex molecules with precise three-dimensional architectures, aiming to achieve highly selective interactions with biological targets. Its use as a tertiary amine substitution can afford final compounds with favorable properties for further investigation. researchgate.net

Scope and Objectives of Current Academic Inquiry

Current academic research involving this compound and its parent base primarily focuses on its application in synthetic chemistry to create novel compounds with potential therapeutic value. The compound serves as a readily available starting material for constructing more elaborate molecular frameworks.

A key objective is to explore its utility in synthesizing new heterocyclic systems. For instance, research has demonstrated the reaction of (R)- and (S)-1,3-dimethylpiperazines with 3,5-dichloro-4H-1,2,6-thiadiazin-4-one to produce novel, chiral thiadiazine derivatives. researchgate.net Such studies aim to generate libraries of new chemical entities for screening against various diseases. Furthermore, investigations into the metabolism of 1,3-disubstituted piperazine derivatives are ongoing, with studies revealing novel metabolic pathways, such as the contraction of the piperazine ring to form an imidazoline (B1206853) structure. nih.gov Understanding these biotransformations is essential for designing drug candidates with improved metabolic stability.

Detailed Research Findings

Academic research highlights the synthetic utility of 1,3-dimethylpiperazine in creating novel chemical structures. A notable example is its use in the synthesis of substituted thiadiazines.

Synthesis of 1,3-dimethylpiperazine-substituted thiadiazines In one study, researchers reacted enantiomerically pure (R)- and (S)-1,3-dimethylpiperazines with 3,5-dichloro-4H-1,2,6-thiadiazin-4-one. This reaction, conducted in tetrahydrofuran (B95107) (THF) at room temperature, resulted in the formation of (R)- and (S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones, respectively. researchgate.net The yields for these reactions were reported to be 68-70%. researchgate.net This synthesis demonstrates the role of 1,3-dimethylpiperazine as a nucleophile that can be incorporated into more complex heterocyclic systems, providing a scaffold for developing new compounds. researchgate.net

Below is a data table summarizing the key physical and chemical properties of this compound.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1022094-05-8
Molecular Formula C₆H₁₅ClN₂
Molecular Weight 150.65 g/mol
Canonical SMILES CC1CN(CCN1)C.Cl
InChI Key DPBBTNJEYWACKY-UHFFFAOYSA-N

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

Data sourced from Guidechem and PubChem. guidechem.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15ClN2 B3074717 1,3-Dimethylpiperazine hydrochloride CAS No. 1022094-05-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c1-6-5-8(2)4-3-7-6;/h6-7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBBTNJEYWACKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220040-19-6
Record name Piperazine, 1,3-dimethyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220040-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Chemical Transformations of 1,3 Dimethylpiperazine Hydrochloride

Established Synthetic Pathways to 1,3-Dimethylpiperazine (B1355154) Hydrochloride

The synthesis of 1,3-Dimethylpiperazine hydrochloride can be approached through two primary stages: the construction of the substituted piperazine (B1678402) ring and the subsequent formation of the hydrochloride salt.

Cyclization Reactions in Piperazine Synthesis

The formation of the piperazine ring is a fundamental step in the synthesis of its derivatives. These methods can be broadly categorized into intermolecular and intramolecular cyclization strategies. researchgate.netscispace.com The synthesis of carbon-substituted piperazines, such as 1,3-dimethylpiperazine, is often accomplished through the cyclization of corresponding linear diamine precursors. nih.gov

Intermolecular cyclization involves the reaction of two or more separate molecules to form the piperazine ring. A common strategy is the catalytic cyclocondensation of compounds like ethylenediamine (B42938) with ethylene (B1197577) glycol. researchgate.net Another approach involves the reaction of a primary amine with a nitrosoalkene in a sequential double Michael addition, which is then followed by a stereoselective catalytic reductive cyclization of the resulting oxime groups to form the piperazine ring. nih.gov These methods provide access to a wide variety of piperazine derivatives, with the final substitution pattern on the ring being determined by the choice of starting materials. nih.govorganic-chemistry.org

Starting MaterialsCatalyst/ConditionsProduct TypeReference
Ethylenediamine, Ethylene GlycolCatalyticUnsubstituted Piperazine researchgate.net
Primary Amines, NitrosoalkenesDouble Michael Addition, Reductive CyclizationC-Substituted Piperazines nih.gov
Diols, DiaminesRuthenium(II) complexPiperazines organic-chemistry.org
Aldehydes, Glycine-based DiamineIridium-based Photoredox CatalystC-Substituted Piperazines organic-chemistry.orgmdpi.com

Intramolecular cyclization involves a single molecule with reactive functional groups that cyclize to form the piperazine ring. These processes are often highly selective. researchgate.net For instance, piperazinone rings can be formed via the intramolecular cyclization of intermediates containing both amine and ester groups. mdpi.com Another strategy involves the manganese(III) acetate (B1210297) mediated oxidative radical cyclization of unsaturated diacyl or alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds to yield piperazine-containing dihydrofurans. nih.gov A one-pot protocol for converting primary amines into piperazines has also been developed, involving cyclization with tosylbis(2-(tosyloxy)ethyl)amine. nih.gov

Precursor TypeReactionProduct TypeReference
Amine and Ester IntermediatesBase-catalyzed condensationPiperazinones mdpi.com
Unsaturated Piperazine DerivativesMn(OAc)₃ Mediated Radical CyclizationPiperazine-dihydrofurans nih.gov
Primary AminesCyclization with tosylbis(2-(tosyloxy)ethyl)amineC-unsubstituted Piperazines nih.gov

Salt Formation and Derivatization from Piperazine Bases

Once the desired piperazine base, such as 1,3-dimethylpiperazine, is synthesized, it is converted into its hydrochloride salt to improve stability and solubility. evitachem.com This is a standard acid-base reaction where the basic nitrogen atoms of the piperazine ring react with hydrochloric acid.

The process typically involves dissolving the piperazine base in a suitable inert solvent, followed by the addition of hydrochloric acid. google.comgoogle.com For example, a solution of a piperazine derivative can be treated with ethanolic hydrogen chloride to precipitate the corresponding dihydrochloride (B599025) salt. orgsyn.org In one specific procedure, 3-chloroaniline (B41212) and di(2-chloroethyl)amine hydrochloride are reacted in xylene, and the resulting product is extracted and treated with concentrated hydrochloric acid to form the hydrochloride salt, which can then be recrystallized from ethanol (B145695). google.com The number of hydrochloride equivalents can vary, leading to mono- or dihydrochloride salts depending on the stoichiometry and reaction conditions. orgsyn.orgnih.gov

Advanced Synthetic Strategies for 1,3-Dimethylpiperazine Derivatives

Advanced strategies allow for the modification of a pre-formed piperazine ring, such as introducing alkyl groups onto the nitrogen atoms.

Alkylation Reactions of Ring Nitrogen Atoms

N-alkylation is a key transformation for producing substituted piperazines. mdpi.com The nitrogen atoms in the piperazine ring can be alkylated to create more complex structures. smolecule.com Common methods include nucleophilic substitution using alkyl halides (such as chlorides or bromides) and reductive amination. mdpi.comnih.gov

To achieve selective mono-alkylation, an excess of piperazine can be used relative to the alkylating agent. researchgate.net Another approach involves using a monopiperazinium salt, which reacts with an alkylating agent to yield N-monoalkylated piperazines with minimal formation of dialkylated by-products. google.com For instance, reacting a monopiperazinium salt, formed by partial neutralization of piperazine with an acid like HCl, with an alkyl bromide in ethanol can produce the N-monoalkylated derivative in high yield. google.com

Alternatively, a protecting group strategy is often employed. One nitrogen atom is protected (e.g., with a Boc group), the other nitrogen is alkylated, and then the protecting group is removed. researchgate.net Reductive amination offers another route, where a piperazine reacts with an aldehyde or ketone in the presence of a reducing agent to form the N-alkylated product. nih.govresearchgate.net

Alkylation MethodReagentsKey FeaturesReference
Nucleophilic SubstitutionAlkyl halides (e.g., methyl iodide, benzyl (B1604629) chloride)Can lead to mono- or di-alkylation. google.com mdpi.com
Reductive AminationAldehydes/Ketones, Reducing Agent (e.g., NaBH(OAc)₃)Avoids formation of quaternary ammonium (B1175870) salts. nih.govresearchgate.net
Reaction of Monopiperazinium SaltPiperazine, Acid, Alkylating AgentFavors mono-alkylation. google.com
Protected PiperazineN-Boc-piperazine, Base, Alkyl Halide, DeprotectionControlled synthesis of mono-alkylated products. researchgate.net
Acetylpiperazine AlkylationN-Acetylpiperazine, Alkyl Halide, Base, HydrolysisA simple two-step process for N-alkylpiperazines. researchgate.net researchgate.net

Acylation Reactions of Amine Functionalities

The amine groups within the 1,3-dimethylpiperazine structure are amenable to acylation, a common and versatile reaction for forming amide bonds. This transformation is typically achieved by reacting the piperazine with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. The reaction proceeds via nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent. This process is crucial for introducing a wide array of functional groups onto the piperazine ring, thereby modifying its chemical properties.

The general scheme for the acylation of 1,3-dimethylpiperazine involves the reaction of one of its amine nitrogens with an acyl halide. The presence of a base is critical to act as an acid scavenger, preventing the protonation of the amine and thus maintaining its nucleophilicity.

Table 1: General Acylation of 1,3-Dimethylpiperazine

Reactant 1 Reactant 2 Conditions Product
1,3-Dimethylpiperazine Acyl Chloride (R-COCl) Dry Solvent, Non-nucleophilic Base (e.g., Pyridine, Triethylamine) N-Acyl-1,3-dimethylpiperazine
1,3-Dimethylpiperazine Acid Anhydride ((RCO)₂O) Solvent, Base (optional) N-Acyl-1,3-dimethylpiperazine

Oxidation to N-Oxides

The tertiary nitrogen atoms in the 1,3-dimethylpiperazine ring can be oxidized to form N-oxides. This transformation is a common metabolic pathway for many tertiary amine drugs and is also a useful synthetic step. google.comgoogle.com The oxidation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the molecule's polarity and chemical reactivity.

Various oxidizing agents can accomplish this conversion. Common laboratory reagents include hydrogen peroxide (H₂O₂), often in the presence of an acid, or peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). google.com Kinetic studies on the oxidation of similar piperazines have been conducted using reagents such as bromamine-T in a buffered acidic medium, confirming the formation of the corresponding N-oxide product. scirp.orgresearchgate.net The reaction involves the transfer of an oxygen atom to the lone pair of electrons on the nitrogen. mdpi.com

Table 2: Oxidation of 1,3-Dimethylpiperazine to its N-Oxide

Reactant Oxidizing Agent Typical Conditions Product
1,3-Dimethylpiperazine Hydrogen Peroxide (H₂O₂) Acetic Acid, 70 °C 1,3-Dimethylpiperazine-N-oxide
1,3-Dimethylpiperazine Bromamine-T (BAT) Buffered Acidic Medium (pH 4.0), 303 K 1,3-Dimethylpiperazine-N-oxide
1,3-Dimethylpiperazine m-Chloroperoxybenzoic acid (mCPBA) Dichloromethane (B109758) (DCM) 1,3-Dimethylpiperazine-N-oxide

Reduction to Corresponding Amines

The N-oxide functionality can be readily reduced back to the parent tertiary amine. This reduction is a key reaction both in synthetic chemistry and in metabolic processes where N-oxides can act as prodrugs, being converted to the active amine in vivo. google.comgoogle.com While this conversion happens to varying degrees in the human body, chemical methods allow for an efficient and often quantitative transformation. google.com

A variety of reducing agents can be employed for this purpose. For drug metabolism studies, titanium trichloride (B1173362) (TiCl₃) has been shown to be a facile and selective reagent for converting N-oxides to their corresponding amines, even in the presence of other reducible groups like sulfoxides. nih.gov Other methods include the use of diboron (B99234) reagents or catalytic hydrogenation with systems like palladium on carbon (Pd/C) and a hydrogen source such as ammonium formate. organic-chemistry.orgresearchgate.net

Table 3: Reduction of 1,3-Dimethylpiperazine-N-oxide

Reactant Reducing Agent Typical Conditions Product
1,3-Dimethylpiperazine-N-oxide Titanium Trichloride (TiCl₃) Aqueous or organic solvent 1,3-Dimethylpiperazine
1,3-Dimethylpiperazine-N-oxide Diboron reagents (e.g., (pinB)₂) Suitable solvent, room or elevated temp. 1,3-Dimethylpiperazine
1,3-Dimethylpiperazine-N-oxide Pd/C, Ammonium Formate Methanol (B129727), room temperature 1,3-Dimethylpiperazine

Nucleophilic Substitution Reactions

The nitrogen atoms of 1,3-dimethylpiperazine possess lone pairs of electrons, making the molecule an effective nucleophile. It can participate in nucleophilic substitution reactions, where it attacks an electron-deficient center, displacing a leaving group. researchgate.net This reactivity is fundamental to the synthesis of more complex molecules where the piperazine moiety is incorporated into a larger structure. nih.gov

In nucleophilic aromatic substitution (SNAᵣ) reactions, 1,3-dimethylpiperazine can displace a leaving group (typically a halide) from an electron-poor aromatic ring. masterorganicchemistry.comlibretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org For example, piperazine derivatives act as efficient nucleophiles in reactions with highly activated substrates like pentafluoropyridine. researchgate.net

A specific example involves the reaction of enantiomerically pure (R)- and (S)-1,3-dimethylpiperazines with 3,5-dichloro-4H-1,2,6-thiadiazin-4-one. In this reaction, one of the piperazine nitrogen atoms acts as a nucleophile, displacing a chlorine atom on the thiadiazine ring to form a new carbon-nitrogen bond.

Table 4: Nucleophilic Substitution with 1,3-Dimethylpiperazine

Electrophile Nucleophile Solvent Conditions Product Yield
3,5-dichloro-4H-1,2,6-thiadiazin-4-one (R)-1,3-Dimethylpiperazine THF ~20 °C (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one 70%
3,5-dichloro-4H-1,2,6-thiadiazin-4-one (S)-1,3-Dimethylpiperazine THF ~20 °C (S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one 68%

Catalytic Approaches in Synthesis

Catalytic methods, particularly those involving transition metals, are indispensable for the efficient and stereoselective synthesis of complex organic molecules, including chiral piperazine derivatives. These approaches offer pathways to products that may be difficult to obtain through classical synthetic routes and are central to the development of enantiomerically pure compounds.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com In the context of piperazine synthesis, catalysts based on metals like palladium, rhodium, and iridium are used for reactions such as reductive amination and amidation cascades to construct the heterocyclic ring. researchgate.net

For the synthesis of chiral piperazines, asymmetric catalysis is paramount. Asymmetric hydrogenation, for instance, can be used to reduce a prochiral precursor in an enantioselective manner. This often involves a chiral ligand coordinated to a metal center, which directs the stereochemical outcome of the reaction.

Table 5: Transition Metal Catalysts in Chiral Piperazine Synthesis

Reaction Type Metal Catalyst Chiral Ligand Example Substrate Type Product
Asymmetric Hydrogenation Palladium (Pd) (R)-BINAP Prochiral tetrahydropyrazine Chiral 1,3-Dimethylpiperazine
Reductive Amination Cascade Iridium (Ir) or Rhodium (Rh) Phosphoramidite-phosphine Alkyl diamine + α-ketoester Chiral piperazinone

Beyond being a target for catalytic synthesis, chiral 1,3-dimethylpiperazine itself can serve as a crucial component in the preparation of new chiral catalysts. researchgate.net Chiral amines and diamines are widely used as ligands that coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalyzed reaction. nih.govclockss.org The development of new chiral ligands is a topic of significant interest in the field of asymmetric synthesis. researchgate.netnih.gov

A molecule like (2S, 5S)-1,3-dimethylpiperazine, with its defined stereochemistry and two nitrogen donor atoms, can act as a C₂-symmetric bidentate ligand. When complexed with a suitable metal (e.g., copper, iron, zinc), the resulting complex can catalyze a variety of asymmetric transformations, such as Friedel-Crafts alkylations or the alkylation of aldehydes. researchgate.netrsc.org The specific structure and stereochemistry of the piperazine ligand are critical for achieving high levels of enantioselectivity in the catalyzed reaction. rsc.org

Table 6: Application of Chiral Piperazines as Ligands in Asymmetric Catalysis

Chiral Ligand Core Metal Center Reaction Catalyzed Example Substrates Enantioselectivity
Chiral N,N'-Dialkylpiperazine Zinc (Zn) Diethylzinc addition to aldehydes Benzaldehyde + Diethylzinc Moderate to High
Chiral Piperazine Derivative Copper (Cu) Friedel-Crafts Alkylation Indole + Nitroolefin Moderate to Good
Use in Polymerization Catalysis

1,3-Dimethylpiperazine, and more broadly N-substituted piperazines, serve as important amine catalysts in the production of polyurethanes. greenamines.comgoogle.comuom.lk These catalysts are crucial in controlling the reaction profile, particularly the gelling and blowing reactions that form the foam structure. uom.lk While related compounds like 1,4-dimethylpiperazine (B91421) are noted for promoting both gelling and blowing, they can exhibit a delayed action compared to other catalysts like triethylene diamine. uom.lkuom.lk This controlled, slower reaction rate can be advantageous in complex molding applications, allowing for better in-mold flowability. uom.lkuom.lk The catalytic activity stems from the tertiary amine groups, which influence the isocyanate-water (blowing) and isocyanate-polyol (gelling) reactions. google.com The specific structure of the piperazine derivative, including the position and nature of alkyl substituents, can balance these reactions to achieve desired foam properties. greenamines.com For instance, combinations of catalysts, such as 1,4-dimethylpiperazine with 4,4'-dimorpholinodiethyl ether, have been developed to optimize performance and reduce volatility in both polyether and polyester (B1180765) foam production. google.com

Microwave-Assisted Synthesis Techniques for Piperazine Derivatives

The benefits of microwave-assisted synthesis include:

Increased Reaction Rates: Microwave energy directly heats the reactants, leading to rapid temperature increases and significantly faster reaction kinetics. mdpi.com

Improved Yields and Purity: The reduction in reaction time often minimizes the formation of unwanted byproducts. nih.gov

Energy Efficiency: It allows for the development of more effective manufacturing processes, including the potential for larger-scale commercial production through flow microwave reactors. nih.gov

Studies have demonstrated the successful application of microwave irradiation in various syntheses, including the preparation of 2,5-piperazinediones and other complex piperazine-based heterocyclic compounds, often with better stereochemical control compared to thermal methods. researchgate.netnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Piperazine Derivatives

Synthesis Method Typical Reaction Time Key Advantages Reference
Conventional Heating 2 - 4.5 hours Well-established procedures researchgate.net
Microwave Irradiation 2 - 8 minutes Reduced reaction time, higher yields, improved purity, better stereocontrol nih.govmdpi.comresearchgate.net

Stereoselective Synthesis and Chiral Enrichment of 1,3-Dimethylpiperazine Enantiomers

The synthesis of specific stereoisomers (enantiomers and diastereomers) of 1,3-dimethylpiperazine is crucial, as the biological and chemical properties of its derivatives are highly dependent on their three-dimensional structure. acs.org Stereoselective synthesis aims to produce a single, desired stereoisomer with high purity.

1,3-Dimethylpiperazine exists as chiral enantiomers, such as the (3S)- and (3R)-forms. Achieving configurational control is a key objective in its synthesis. Methodologies often start from enantiopure precursors, such as chiral amino acids or (S)-propylene oxide, to construct the piperazine ring while preserving the stereochemical integrity of the chiral centers. mdpi.comresearchgate.netresearchgate.net

Key synthetic strategies include:

Synthesis from Chiral Precursors: Utilizing readily available chiral molecules like S-phenylalanine to build the piperazine scaffold in a multi-step synthesis, ensuring the final product has the desired configuration. clockss.org

Diastereoselective Reactions: Employing reactions that favor the formation of one diastereomer over another, such as selective alkylation or reductive amination steps, which can proceed with complete diastereoselectivity. clockss.orgrsc.org

Chiral Resolution: Separating a racemic mixture of enantiomers using techniques like high-performance liquid chromatography (HPLC) with a chiral stationary phase. nih.gov

The choice of reagents and reaction conditions, including the use of specific catalysts and protecting groups, is critical for controlling the stereochemical outcome. mdpi.comclockss.org

The specific stereochemistry of the 1,3-dimethylpiperazine core profoundly influences the molecular recognition and selectivity of compounds derived from it. acs.org The spatial arrangement of the methyl groups and other substituents dictates how the molecule interacts with biological targets, such as receptors or enzymes.

Optimization of Reaction Conditions for 1,3-Dimethylpiperazine Synthesis

Optimizing reaction conditions is fundamental to achieving high yields, purity, and efficiency in the synthesis of 1,3-dimethylpiperazine and its derivatives. Key parameters include the choice of solvent, temperature, catalyst, and molar ratios of reactants.

The choice of solvent plays a critical role in the synthesis of piperazine derivatives, influencing reaction rates and sometimes the reaction pathway itself. mdpi.comgoogle.com Solvents like methanol or acetic acid are commonly used, and the selection depends on the specific reaction. nih.gov For instance, in the synthesis of monosubstituted piperazines, using methanol involves the initial formation of piperazine monohydrochloride, while acetic acid leads to piperazine monoacetate. nih.gov

Reaction rates can be significantly enhanced through several strategies:

Catalysis: The use of heterogeneous catalysts, such as metal ions supported on polymeric resins, can shorten reaction times. These catalysts are easily separated and can be reused, aligning with principles of green chemistry. nih.gov

Temperature Control: Many reactions for preparing piperazine derivatives proceed under reflux to increase the reaction rate. nih.gov However, optimization is needed to prevent side reactions.

Reagent Stoichiometry: Adjusting the molar ratios of reactants, such as using an excess of piperazine, can be employed to minimize the formation of undesired disubstituted products, although this can impact atom economy. mdpi.com The development of one-pot procedures from protonated piperazine avoids the need for protecting groups and improves efficiency. nih.gov

Recent advancements focus on developing more environmentally friendly and cost-effective protocols, such as using piperazine itself as a solvent under aerobic conditions for certain Pd-catalyzed amination reactions. organic-chemistry.org

Table 2: Key Parameters for Optimizing Piperazine Synthesis

Parameter Influence on Synthesis Examples of Optimization Reference
Solvent Affects solubility, reaction pathway, and rate. Using ethanol instead of dichloromethane to improve yield; using piperazine as a solvent for eco-friendly synthesis. nih.govmdpi.comorganic-chemistry.org
Catalyst Increases reaction rate and selectivity. Employing supported metal ion catalysts for easy separation; using Pd-catalysts for C-N cross-coupling. nih.govacs.orgorganic-chemistry.org
Temperature Controls reaction kinetics. Running reactions under reflux to accelerate them; low-temperature conditions for specific selective reactions. nih.govgoogle.com
Stoichiometry Influences product distribution (mono- vs. di-substitution). Using excess piperazine to favor monosubstitution; one-pot methods to improve atom economy. nih.govmdpi.com

Temperature Control and Side Reaction Mitigation Strategies in the Synthesis of this compound

The synthesis of this compound requires precise control over reaction conditions to ensure high yield and purity. Temperature is a critical parameter that significantly influences the reaction rate and the formation of undesirable byproducts. Effective temperature management, in conjunction with other strategic considerations, is paramount for mitigating side reactions such as over-alkylation and the formation of other impurities.

Temperature Control

In the context of synthesizing 1,3-Dimethylpiperazine, which often involves the methylation of 2-methylpiperazine (B152721), temperature control is crucial for managing the reaction's exothermicity and steering the reaction towards the desired product. A common and effective method for this transformation is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde.

During the Eschweiler-Clarke methylation of 2-methylpiperazine, the reaction temperature is ideally maintained within a narrow range of 40°C to 60°C . google.com This temperature range is optimal for several reasons:

Reaction Rate: Temperatures below 40°C can lead to a significantly slow reaction rate, making the process inefficient for practical synthesis. google.com

Control of Gas Evolution: A primary consideration in this reaction is the evolution of carbon dioxide gas. Temperatures exceeding 60°C can cause a violent and difficult-to-control release of CO₂, posing safety risks and potentially leading to loss of reactants. google.com

Yield and Purity: Maintaining the temperature within the 40-60°C range allows for a controlled reaction that favors the formation of the desired tertiary amine, 1,3-dimethylpiperazine, and helps to achieve high conversion rates. google.com

The initial mixing of reactants, such as adding 2-methylpiperazine to formaldehyde, is often conducted at a lower temperature, typically below 50°C, with cooling to manage the initial exotherm. google.com Following the addition of all reactants, the temperature is then carefully raised and maintained within the optimal 40-60°C range to drive the reaction to completion. google.com

Table 1: Effect of Temperature on the Eschweiler-Clarke Methylation of 2-Methylpiperazine

Temperature RangeObservations and Impact on SynthesisReference
< 40°CThe reaction rate is impractically slow, leading to extended reaction times and potential for incomplete conversion. google.com
40°C - 60°C Optimal range for a controlled reaction, ensuring a good reaction rate and high conversion to N,N'-dimethylpiperazines. google.com
> 60°CLeads to a violent evolution of carbon dioxide, creating a hazardous and difficult-to-control reaction environment. google.com
> 90°CRequired in some modified processes that substitute formic acid with sulfuric acid, but these can result in lower conversions for piperazines. google.com

Side Reaction Mitigation Strategies

A key challenge in the synthesis of 1,3-Dimethylpiperazine is the potential for the formation of various side products. Strategic mitigation of these side reactions is essential for obtaining a pure final product.

Over-Alkylation and Quaternary Ammonium Salt Formation:

One of the most significant advantages of the Eschweiler-Clarke reaction is its inherent ability to prevent over-alkylation, specifically the formation of quaternary ammonium salts. wikipedia.org The mechanism of this reaction involves the reduction of an iminium ion by formic acid. A tertiary amine, such as 1,3-dimethylpiperazine, cannot form a new iminium ion, thus halting the methylation process at the desired stage. wikipedia.org This makes the Eschweiler-Clarke reaction a highly selective method for producing tertiary amines without the risk of quaternization, a common side reaction with other alkylating agents like alkyl halides.

Formation of N-Monosubstituted Byproducts:

In syntheses starting from piperazine or its derivatives, achieving selective N-alkylation can be challenging. For instance, in the preparation of N-methylpiperazine from diethanolamine (B148213) and methylamine, lower reaction temperatures can increase the proportion of non-volatile by-products. google.com Conversely, higher temperatures can lead to an increase in other undesired byproducts. google.com Therefore, optimizing the temperature, typically in the range of 180°C to 230°C for this specific process, is crucial for maximizing the yield of the desired N-methylated product while minimizing byproduct formation. google.com

Impurity Profile from Starting Materials:

The purity of the starting materials is also a critical factor. Syntheses that begin with piperazine can be challenging because piperazine itself is often a byproduct of other chemical processes and may not be available in high purity. google.com Impurities in the starting materials can lead to a variety of side products that are difficult to separate from the desired this compound.

Table 2: Summary of Side Reaction Mitigation Strategies

Side ReactionMitigation StrategyRationaleReference
Over-alkylation (Quaternary Ammonium Salt Formation)Utilization of the Eschweiler-Clarke reaction for methylation.The reaction mechanism inherently prevents the formation of quaternary ammonium salts as the tertiary amine product cannot form an iminium ion intermediate necessary for further alkylation. wikipedia.org
Formation of other by-products (e.g., from higher temperatures)Strict adherence to the optimized temperature range (e.g., 190°C to 220°C in specific syntheses).Higher temperatures can promote alternative reaction pathways, leading to a variety of undesired side products. google.com
Increased non-volatile by-productsAvoiding excessively low reaction temperatures (e.g., below 180°C in specific syntheses).Lower temperatures can lead to incomplete reactions or favor the formation of high molecular weight, non-volatile impurities. google.com

Computational Chemistry and Molecular Modeling Studies of 1,3 Dimethylpiperazine Hydrochloride

Quantum Chemical Investigations of 1,3-Dimethylpiperazine (B1355154) Hydrochloride and its Derivatives

Quantum chemical investigations employ the principles of quantum mechanics to calculate the properties of molecules. superfri.org These methods are crucial for understanding the intrinsic characteristics of 1,3-Dimethylpiperazine hydrochloride, from its electronic structure to its conformational flexibility.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of atoms and molecules. irjweb.comsubstack.com It is particularly valuable for studying piperazine (B1678402) derivatives, offering a balance of accuracy and computational efficiency. scilit.comresearchgate.net DFT is used to determine optimized molecular geometries and to predict a wide range of properties that govern the molecule's stability and reactivity. colab.ws

A key application of DFT is the prediction of electronic properties derived from the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. physchemres.orgmdpi.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that a molecule is more reactive and polarizable. nih.gov For piperazine derivatives, DFT calculations are routinely used to compute these values. For instance, a computational study on 1,4-diformyl-piperazine highlighted how substitutions on the piperazine ring influence HOMO and LUMO energies. physchemres.org From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. irjweb.com

DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardness (η) η = (I - A) / 2Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. irjweb.com
Chemical Softness (S) S = 1 / ηThe reciprocal of hardness; soft molecules are more reactive.
Electronegativity (χ) χ = (I + A) / 2The power of an atom or molecule to attract electrons towards itself.
Electrophilicity Index (ω) ω = μ2 / 2η (where μ = -χ)Measures the propensity of a species to accept electrons.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out potential reaction pathways. rsc.org By calculating the energies of reactants, transition states, and products, researchers can determine the most energetically favorable route for a synthesis. researchgate.net This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating its activation energy. A lower activation energy signifies a faster and more favorable reaction.

For the synthesis of piperazine derivatives, DFT can be used to model various reaction steps, such as N-alkylation or cyclization. nih.gov For example, theoretical studies on 1,3-dipolar cycloaddition reactions, a common method for forming heterocyclic rings, use DFT to predict regioselectivity and explain experimental outcomes. While specific DFT studies on the synthesis pathway of this compound are not prominent, the established methodology is broadly applicable to understanding and optimizing the synthesis of such substituted piperazines.

Another powerful tool derived from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, using a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. nih.gov For a molecule like 1,3-Dimethylpiperazine, an MEP map would highlight the electron-rich areas around the nitrogen atoms, identifying them as likely sites for protonation or interaction with electrophiles.

Conformational Analysis and Energy Landscapes

Substituted cyclic compounds like 1,3-Dimethylpiperazine exist as an equilibrium of different spatial arrangements, or conformers. cwu.edu Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies to understand the molecule's preferred three-dimensional structure. soton.ac.uk

The piperazine ring typically adopts a chair conformation, similar to cyclohexane. For 1,3-Dimethylpiperazine, the two methyl groups can be positioned either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring). This leads to several possible chair conformers (diaxial, diequatorial, and axial-equatorial).

Computational methods are used to calculate the energy of each conformer. Steric hindrance, particularly 1,3-diaxial interactions where axial substituents on the same side of the ring clash, can significantly destabilize a conformer. researchgate.net For cis-1,3-dimethylcyclohexane, the diequatorial conformer is significantly more stable than the diaxial one due to a severe steric interaction between the two axial methyl groups. A similar principle applies to 1,3-Dimethylpiperazine. By calculating the energy of each possible conformer and the energy barriers for conversion between them, a potential energy landscape can be constructed, providing a comprehensive view of the molecule's dynamic behavior. researchgate.net

Molecular Docking and Interaction Profiling of 1,3-Dimethylpiperazine Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). etflin.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. ijpsdronline.com

The process involves placing the ligand (e.g., a derivative of 1,3-Dimethylpiperazine) into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. etflin.com A lower binding energy generally indicates a higher binding affinity. etflin.com

Docking studies on various piperazine derivatives have revealed key interaction patterns. These typically include:

Hydrogen Bonds: Interactions between hydrogen bond donors (like the N-H groups in a protonated piperazine ring) and acceptors (like oxygen or nitrogen atoms on amino acid residues).

Hydrophobic Interactions: Interactions between nonpolar parts of the ligand (such as methyl or phenyl groups) and hydrophobic pockets in the protein.

Ionic Interactions: Electrostatic attraction between the positively charged piperazinium ion and negatively charged amino acid residues like aspartate or glutamate.

Numerous studies have successfully used molecular docking to investigate the binding of complex piperazine derivatives to various biological targets. mdpi.comnih.govnih.gov For instance, arylpiperazine derivatives have been docked into the androgen receptor to explore their potential as antagonists. nih.gov Another study docked phenylpiperazine derivatives into the DNA-topoisomerase II complex to investigate their anticancer activity. mdpi.com These studies provide a framework for how derivatives of 1,3-Dimethylpiperazine could be computationally evaluated as ligands for specific biological targets.

Piperazine Derivative ClassBiological TargetKey Interactions ObservedBinding Energy Range (kcal/mol)Reference
Arylpiperazine derivativesAndrogen Receptor (AR)Hydrophobic interactionsNot specified (IC50 < 3 μM) nih.gov
Phenylpiperazine derivativesDNA and Topoisomerase IIαHydrogen bonds, hydrophobic interactions-6.9 to -8.5 mdpi.com
Piperazin-1-ylpyridazine derivativesdCTPase enzymeHydrogen bonds, π-π stackingUp to -4.6 (Glide Gscore) ijpsdronline.com
1,3-Thiazoline derivatives with pyrazole (B372694)Penicillin-binding protein 4 (PBP4)Hydrogen bonds-5.9 to -7.1 nih.gov

Theoretical Studies in Chemical Applications

Computational Insights into Corrosion Inhibition Mechanisms of Piperazine Compounds

Computational chemistry and molecular modeling have become indispensable tools for elucidating the mechanisms of corrosion inhibition at the atomic and molecular levels. rsc.orgresearchgate.net These theoretical approaches provide profound insights into the interaction between inhibitor molecules, such as piperazine derivatives, and metal surfaces, offering a cost-effective and efficient method for screening and designing new, more effective corrosion inhibitors. rsc.org Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are prominent among these computational methods, providing detailed information on the electronic properties of the inhibitor and its adsorption behavior on the metal substrate. acs.org

The primary mechanism by which organic compounds like piperazine derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. dlsu.edu.ph Computational studies focus on understanding the nature of this adsorption, which can be influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the surrounding medium.

Key to the effectiveness of piperazine compounds is the presence of nitrogen atoms, which act as active centers for adsorption. nih.gov These heteroatoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms, leading to the formation of a coordinate covalent bond. This process, known as chemisorption, results in a strong and stable protective layer.

Quantum chemical calculations, particularly those based on DFT, are employed to determine several molecular properties and descriptors that correlate with the inhibition efficiency of a compound. dlsu.edu.phgsconlinepress.com These parameters offer a quantitative basis for predicting and explaining the performance of inhibitors like this compound and its analogues.

Key Quantum Chemical Descriptors:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant orbitals of the metal surface, enhancing the adsorption process and, consequently, the inhibition efficiency. researchgate.netresearchgate.net

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor relates to the electron-accepting ability of the molecule. A lower ELUMO value suggests that the molecule can more readily accept electrons from the metal surface, which can also contribute to the formation of feedback bonds. mdpi.com

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a crucial indicator of the chemical reactivity of the inhibitor molecule. A smaller energy gap implies that the molecule is more polarizable and can be adsorbed more easily onto the metal surface, generally leading to higher inhibition efficiency. gsconlinepress.comeurjchem.com A soft molecule, characterized by a small energy gap, is typically a more effective corrosion inhibitor. gsconlinepress.com

Dipole Moment (μ): The dipole moment provides information about the polarity of the molecule. While there is no universal correlation, a higher dipole moment can sometimes enhance the adsorption of the inhibitor on the metal surface due to electrostatic interactions.

Fraction of Electrons Transferred (ΔN): This value quantifies the number of electrons transferred from the inhibitor molecule to the metal surface (or vice versa). A positive ΔN value indicates that the molecule acts as an electron donor, which is a common characteristic of effective corrosion inhibitors. nih.gov

The protonation of amine compounds in acidic media can significantly alter their electronic structure and, therefore, their corrosion inhibition efficiency. mdpi.com Quantum chemical calculations can model both neutral and protonated forms of piperazine derivatives to predict their behavior in different corrosive environments. Studies have shown that protonation can lead to a decrease in the EHOMO value and an increase in the energy gap, which may, in turn, reduce the inhibition efficiency. mdpi.com

Molecular Dynamics simulations complement DFT calculations by providing insights into the adsorption configuration and orientation of the inhibitor molecules on the metal surface over time. These simulations can model the dynamic interactions between the inhibitor, the metal substrate, and solvent molecules (like water), offering a more complete picture of the protective film's formation and stability. acs.org

The following table presents typical quantum chemical parameters calculated for piperazine and a related heterocyclic amine, illustrating the data used to assess corrosion inhibition potential.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (μ) (Debye)
Piperazine-1.581.322.900.05
1-(2-aminoethyl)piperazine-1.650.982.632.54

This table is generated for illustrative purposes based on the principles discussed in the cited literature. Actual values may vary depending on the specific computational methods and basis sets used.

Advanced Analytical Methodologies for Characterization and Quantification of 1,3 Dimethylpiperazine Hydrochloride

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating 1,3-Dimethylpiperazine (B1355154) hydrochloride from complex mixtures. The choice of method depends on the analyte's volatility, polarity, and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like piperazine (B1678402) derivatives. The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. unodc.org

For compounds such as piperazines, which are hydrophilic and basic, standard reversed-phase columns like C18 may not provide adequate retention. sielc.comresearchgate.net In such cases, specialized columns or mobile phase modifiers are employed. Method development often involves optimizing the column chemistry, mobile phase composition (including pH and organic modifiers like acetonitrile), and detector settings to achieve symmetric peaks and good resolution. qascf.com Various detectors can be coupled with HPLC for the analysis of piperazine derivatives, including Diode Array Detectors (DAD), Evaporative Light Scattering Detectors (ELSD), and Mass Spectrometers (MS). unodc.orgsielc.comresearchgate.net

Table 1: Example HPLC Conditions for Piperazine Derivative Analysis

Parameter Condition 1 Condition 2
Column C18, 4.6 mm x 250 mm, 5 µm unodc.org Primesep 100, 4.6 mm x 50 mm, 5 µm sielc.com
Mobile Phase A: AcetonitrileB: 5mM Heptafluorobutyric acid unodc.org Reversed-phase with cation-exchange sielc.com
Detection Photo Diode Array (PDA) unodc.org ELSD, CAD, LC/MS sielc.com
Flow Rate 1.0 mL/min unodc.orggoogle.com Not Specified

| Column Temp. | 40°C unodc.org | Not Specified |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For the analysis of piperazine derivatives, GC is often coupled with a Flame Ionization Detector (GC-FID) for routine quantification or a Mass Spectrometer (GC-MS) for definitive identification. unodc.orgresearchgate.net The choice of the capillary column is critical for achieving good separation. Columns with stationary phases like 5% phenyl / 95% methyl silicone or 50%-phenyl-methylpolysiloxane (DB-17) have been successfully used. unodc.org

Method parameters such as the oven temperature program, injector temperature, and carrier gas flow rate are optimized to ensure efficient separation and good peak shape. researchgate.net A simple GC method was developed for the quantitative determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical drug substances. researchgate.net

Table 2: Example GC Conditions for Piperazine Derivative Analysis

Parameter Condition 1 unodc.org Condition 2 researchgate.net
Column 5% phenyl/95% methyl silicone, 30 m x 0.25 mm, 0.25 µm film DB-17, 30 m x 0.53 mm, 1 µm film
Carrier Gas Helium, 1.1 mL/min Helium, 2 mL/min
Oven Program 100°C (5 min), ramp 10°C/min to 290°C (20 min) 150°C (10 min), ramp 35°C/min to 260°C (2 min)
Injector Temp. 250°C 250°C
Detector Mass Spectrometer (MS) Flame Ionization Detector (FID)

| Injection Mode | Splitless | Not Specified |

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid separation technique used for the qualitative analysis and screening of compounds. sigmaaldrich.comanalyticaltoxicology.com It is particularly useful for monitoring reaction progress and for the rapid identification of substances in various samples. sigmaaldrich.comfishersci.com For piperazine derivatives, TLC is performed on plates coated with a stationary phase, typically silica (B1680970) gel. nih.gov

The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase. The choice of the developing system is crucial for effective separation. After development, the separated spots are visualized, often under UV light or by spraying with a visualization reagent. unodc.org The retention factor (Rf) value is used for identification by comparing it with that of a reference standard run on the same plate. unodc.org For quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry or mass spectrometry can be employed. analyticaltoxicology.comnih.gov

Table 3: Example TLC Data for Various Piperazine Derivatives

Compound Developing System A (Rf) Developing System B (Rf) Developing System C (Rf)
BZP 0.03 0.15 0.13
mCPP 0.11 0.38 0.37
2-MeOPP 0.05 0.26 0.18
4-FPP 0.07 0.30 0.25

Data adapted from recommended methods for piperazine analysis. unodc.org Developing systems are specific solvent mixtures.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the structural elucidation and sensitive quantification of compounds. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides high specificity and sensitivity, making it one of the most powerful methods for analyzing piperazine derivatives. unodc.orgresearchgate.netgassnova.no

The coupling of HPLC with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), offers exceptional selectivity and sensitivity for the quantification of trace levels of piperazine derivatives in complex matrices like biological fluids and environmental samples. gassnova.noscienceasia.orgnih.gov This technique utilizes a triple quadrupole mass spectrometer, which allows for operation in Multiple Reaction Monitoring (MRM) mode. scienceasia.orgnih.gov In MRM, a specific precursor ion (typically the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. scienceasia.org This process provides two levels of mass selectivity, significantly reducing background noise and enhancing sensitivity. scienceasia.org

For piperazine, the most sensitive mass transition from the precursor ion to the product ion was identified as m/z 87.1 → 44.1. researchgate.net The development of LC-MS/MS methods has enabled the detection and quantification of piperazine residues at the microgram per kilogram (µg/kg) level. scienceasia.org

Table 4: Example LC-MS/MS Parameters for Piperazine Analysis

Parameter Setting
Ionization Mode Electrospray Ionization, Positive (ESI+) scienceasia.org
Scan Mode Multiple Reaction Monitoring (MRM) scienceasia.orgnih.gov
Precursor Ion (m/z) 87.1 (for Piperazine) researchgate.net
Product Ion (m/z) 44.1 (for Piperazine) researchgate.net
Spray Voltage 5500 V scienceasia.org
Ion Source Temp. 550°C scienceasia.org

| Collision Gas | Nitrogen scienceasia.org |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, making it ideal for the analysis of piperazine derivatives by LC-MS. gassnova.no In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates from the droplets, the charge density on the surface increases until ions are ejected into the gas phase.

For basic compounds like 1,3-Dimethylpiperazine, ESI is typically performed in the positive ion mode (ESI+). scienceasia.org The amine functional groups are readily protonated in the acidic mobile phase, forming [M+H]+ ions that can be easily detected by the mass spectrometer. gassnova.no The efficiency of the ionization process is a key factor in the high sensitivity achieved by LC-ESI-MS/MS methods. gassnova.no At higher analyte concentrations, some molecules can exhibit clustering, leading to the formation of dimeric ionic species such as [2M+Na]+, which can be observed in the mass spectrum. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS2)

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique used in mass spectrometry, often coupled with high-performance liquid chromatography (HPLC). encyclopedia.pub It is particularly well-suited for the analysis of less polar to non-polar, thermally stable compounds with molecular weights typically below 1500 Da. encyclopedia.pubslideshare.netresearchgate.net APCI serves as a complementary method to electrospray ionization (ESI), as it can effectively ionize analytes that are not sufficiently polar for ESI. nih.govjfda-online.com

The ionization process in APCI begins with the vaporization of the HPLC eluent, containing the analyte, in a high-temperature nebulizer. nih.gov This creates a gaseous mixture of solvent and analyte molecules. A high voltage applied to a corona discharge needle ionizes the surrounding solvent vapor, which then acts as a reactant gas. encyclopedia.pubslideshare.net These reactant ions subsequently ionize the analyte molecules through gas-phase ion-molecule reactions, primarily via proton transfer in the positive ion mode, to produce protonated molecules, [M+H]⁺. encyclopedia.pub

For 1,3-Dimethylpiperazine, a compound with basic nitrogen atoms, positive-ion APCI would be the preferred mode of analysis. The secondary and tertiary amine functionalities are readily protonated, leading to the efficient formation of the [M+H]⁺ ion. This makes APCI-MS a robust method for the quantification of 1,3-Dimethylpiperazine hydrochloride.

Table 1: Overview of APCI for 1,3-Dimethylpiperazine Analysis

ParameterDescriptionRelevance for 1,3-Dimethylpiperazine
Principle Gas-phase ionization initiated by corona discharge on solvent molecules, followed by proton transfer to the analyte. encyclopedia.pubThe basic nitrogen atoms in the piperazine ring readily accept a proton, making the molecule highly suitable for this ionization method.
Ionization Mode Typically positive ion mode ([M+H]⁺) for basic compounds. encyclopedia.pubExpected to form a strong signal for the protonated molecule [C₆H₁₄N₂ + H]⁺.
Coupling Commonly coupled with Liquid Chromatography (LC) for separation prior to analysis. encyclopedia.pubLC-APCI-MS allows for the separation from impurities or matrix components before sensitive detection.
Applicability Ideal for thermally stable, medium-to-low polarity compounds. encyclopedia.pub1,3-Dimethylpiperazine fits this profile, ensuring it can be vaporized without degradation.
Quadrupole Time-of-Flight (Q-TOF LC-MS) for High-Resolution Analysis

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a hybrid mass spectrometry technique that combines the stability and efficiency of a quadrupole mass filter with the high speed and mass accuracy of a time-of-flight (TOF) analyzer. shimadzu.comnih.gov This combination provides high-resolution, accurate mass measurements, which are critical for confirming the elemental composition of an analyte and identifying unknown compounds. nih.govuni-tuebingen.demdpi.com

In a Q-TOF instrument, ions are transmitted from the source through an RF-only quadrupole (or selected in a filtering quadrupole) into a collision cell, and then pulsed into the TOF analyzer. nih.gov The TOF analyzer measures the mass-to-charge ratio (m/z) by determining the time it takes for ions to travel through a field-free drift tube to the detector. nih.gov Because all ions are measured in each pulse, the technique has a high sensitivity. nih.gov

When analyzing 1,3-Dimethylpiperazine, Q-TOF LC-MS can provide a highly accurate mass measurement of the protonated molecular ion. This allows for the calculation of its elemental formula, providing a high degree of confidence in its identification. The high resolution of the TOF analyzer can distinguish the analyte from other co-eluting compounds that may have the same nominal mass but a different exact mass. mdpi.com

Table 2: High-Resolution Mass Analysis of 1,3-Dimethylpiperazine by Q-TOF

SpeciesElemental FormulaTheoretical Monoisotopic Mass (Da)
1,3-Dimethylpiperazine (Free Base) C₆H₁₄N₂114.11570
Protonated Molecule [M+H]⁺ C₆H₁₅N₂⁺115.12352

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unodc.org It is a primary method for the analysis of volatile and thermally stable small molecules. hpst.cz Piperazine and its derivatives are frequently analyzed using this technique. unodc.orgresearchgate.net

In GC-MS, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. unodc.org The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. hpst.cz As each component elutes from the column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Ionization (EI). unodc.org EI is a hard ionization technique that generates a characteristic fragmentation pattern, which serves as a "molecular fingerprint" for identification.

For the analysis of 1,3-Dimethylpiperazine, a GC-MS method would involve optimizing the GC oven temperature program to ensure good separation. unodc.org The resulting mass spectrum would show a molecular ion peak and a series of fragment ions that can be used to confirm the structure of the compound.

Table 3: Typical GC-MS Parameters for Piperazine Derivative Analysis

ParameterSettingPurpose
GC Column 5% Phenyl / 95% Methyl Silicone (e.g., DB-5ms) unodc.orgProvides good separation for a wide range of semi-polar compounds.
Carrier Gas Helium at ~1 mL/min unodc.orgInert gas to carry the analyte through the column.
Injector Temperature 250-280°C unodc.orgmdma.chEnsures rapid and complete vaporization of the sample.
Oven Program Ramped temperature, e.g., 100°C to 290°C unodc.orgSeparates compounds based on their volatility.
Ionization Mode Electron Ionization (EI) at 70 eV unodc.orgGenerates reproducible fragmentation patterns for structural identification.
Mass Analyzer QuadrupoleScans a range of m/z values (e.g., 30-350 amu) to detect the molecular ion and fragments. unodc.org

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Tandem Mass Spectrometry (MS/MS), also known as MS², provides an additional dimension of structural information by analyzing the fragments of a selected precursor ion. nih.govescholarship.org When combined with high-resolution mass spectrometry (HRMS), it becomes an exceptionally powerful tool for unambiguous compound identification. uni-tuebingen.deuni-giessen.de

The MS/MS process involves selecting the molecular ion or a primary fragment (the precursor ion) using a mass analyzer (e.g., a quadrupole). This precursor ion is then directed into a collision cell, where it is fragmented through collision-induced dissociation (CID) with an inert gas like nitrogen or argon. google.com The resulting product ions are then analyzed by a second mass analyzer (e.g., TOF or Orbitrap). nih.gov

HRMS-MS analysis of 1,3-Dimethylpiperazine would involve selecting the protonated molecule ([M+H]⁺, m/z 115.1235) as the precursor ion. The fragmentation of this ion would likely involve the cleavage of the methyl groups and the opening of the piperazine ring. The high mass accuracy of HRMS allows for the determination of the elemental composition of not only the precursor ion but also each product ion, greatly enhancing the confidence in structural elucidation. nih.goviu.edu

Table 4: Predicted MS/MS Fragmentation for Protonated 1,3-Dimethylpiperazine [M+H]⁺

Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Neutral Loss
115.1235 100.0997CH₃ (Methyl radical)
115.1235 86.0966C₂H₅ (Ethyl radical)
115.1235 70.0653C₂H₅N (Aziridine)
115.1235 58.0653C₃H₇N (Propylimine)

Note: The fragmentation pathway is predictive and would need to be confirmed experimentally.

Ambient Mass Spectrometry Techniques

Ambient mass spectrometry encompasses a family of ionization techniques that allow for the direct analysis of samples in their native environment with little to no sample preparation. youtube.com These methods are known for their speed and ease of use, making them suitable for high-throughput screening applications, such as in forensics or clinical toxicology. researchgate.net

Prominent ambient ionization techniques include Desorption Electrospray Ionization (DESI), where a solvent spray is directed at a surface to desorb and ionize analytes, and Direct Analysis in Real Time (DART), which uses a stream of heated, excited gas (like helium or nitrogen) to desorb and ionize molecules. nih.gov Other methods like paper spray ionization involve applying a sample to a paper substrate, adding solvent, and applying a high voltage to generate ions directly from the paper tip. iu.eduyoutube.com

These techniques could be applied to the rapid detection of this compound on various surfaces or in biological fluids. For instance, DART-MS could detect trace amounts of the compound on a surface by simply placing the object in the DART ion source. This would be particularly useful for rapid screening purposes where a simple yes/no answer regarding the presence of the compound is required.

Table 5: Comparison of Ambient MS Techniques for this compound Detection

TechniquePrincipleSample StateSample PreparationPotential Application
DART Ionization via excited-state species in a heated gas stream. nih.govSolid, Liquid, GasNoneRapid screening of surfaces for contamination.
DESI Charged solvent droplets desorb and ionize analytes from a surface. nih.govSolidNoneSurface analysis and chemical imaging.
Paper Spray Ionization directly from a paper substrate containing the sample. iu.eduLiquid (spotted)Minimal (spotting)Rapid screening of liquid samples (e.g., urine).

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and definitive analytical techniques for elucidating the structure of organic molecules in solution. nanoqam.ca It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule by probing the magnetic properties of their nuclei, most commonly ¹H (proton) and ¹³C. encyclopedia.pubthieme-connect.de

An NMR spectrum provides several key pieces of information:

Chemical Shift (δ): The position of a signal on the x-axis, which indicates the electronic environment of the nucleus. thieme-connect.de

Integration: The area under a signal, which is proportional to the number of nuclei it represents.

Multiplicity: The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to spin-spin coupling with neighboring nuclei, which reveals information about adjacent atoms. thieme-connect.de

For 1,3-Dimethylpiperazine, the ¹H and ¹³C NMR spectra would be characteristic of its asymmetric structure. Unlike the symmetrical 1,4-isomer, the two methyl groups (one on a nitrogen and one on a carbon) are in different chemical environments and would produce distinct signals. The piperazine ring protons would also show complex splitting patterns due to their diastereotopic nature. The presence of the hydrochloride salt would influence the chemical shifts, particularly for protons near the protonated nitrogen atoms.

Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Dimethylpiperazine

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
N-CH₃ ~2.3 - 2.5~46Singlet in ¹H NMR.
C-CH₃ ~1.0 - 1.2~18Doublet in ¹H NMR, coupled to the C3-H proton.
Piperazine Ring CH, CH₂ ~1.8 - 3.0~45 - 60Complex multiplets in ¹H NMR due to asymmetry and coupling. The ¹³C spectrum would show four distinct signals for the ring carbons.

Note: These are predicted values based on general principles and may vary depending on the solvent and specific salt form.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of chemical bonds. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its amine salt structure and alkyl groups.

Key expected vibrations include the stretching of C-H bonds in the methyl and methylene (B1212753) groups, the stretching of C-N bonds, and, significantly, the stretching and bending vibrations of the ammonium (B1175870) (N-H⁺) group formed by the hydrochloride salt. The N-H⁺ stretching band is typically a broad and strong absorption in the 2400-3000 cm⁻¹ region. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H⁺ StretchAmmonium Salt2400 - 3000Strong, Broad
C-H StretchAliphatic (CH, CH₂, CH₃)2850 - 2980Medium to Strong
N-H⁺ BendAmmonium Salt1500 - 1600Medium
C-H BendCH₂, CH₃1370 - 1470Medium
C-N StretchAliphatic Amine1050 - 1250Medium to Strong

Note: Data is compiled based on typical frequencies for secondary amine hydrochlorides and aliphatic compounds. nist.gov

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial check for its purity and empirical formula. For this compound, the molecular formula is C₆H₁₅ClN₂. guidechem.com The theoretical elemental composition can be calculated from its molecular weight (150.65 g/mol ). guidechem.com

Table 4: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassMolar Mass ContributionPercentage (%)
CarbonC12.0172.0647.83%
HydrogenH1.00815.1210.04%
ChlorineCl35.4535.4523.53%
NitrogenN14.0128.0218.60%

Purity assessment is critical to ensure the identity and quality of the compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.govjocpr.com A reversed-phase HPLC method is typically suitable for analyzing polar compounds like amine hydrochlorides.

Research Findings: For piperazine derivatives, validated HPLC methods are essential for determining purity and identifying related impurities. nih.gov A typical method would involve an octadecylsilane (B103800) (C18) column with a mobile phase consisting of an acetonitrile (B52724) and aqueous buffer mixture (e.g., phosphate (B84403) buffer at a controlled pH). nih.gov Detection is commonly achieved using a UV detector, although this compound lacks a strong chromophore, which may necessitate derivatization for trace-level analysis or the use of alternative detectors like mass spectrometry (MS) or charged aerosol detection (CAD). jocpr.com Method validation would include assessing parameters such as linearity, precision, accuracy, selectivity, and the limit of detection (LOD) and quantification (LOQ). nih.gov

Sample Preparation Techniques for Complex Matrices in Analysis

When analyzing this compound in complex matrices such as biological fluids, tissues, or environmental samples, effective sample preparation is crucial to remove interfering substances and concentrate the analyte. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two primary techniques employed for this purpose. thermofisher.comacs.org

SPE is a chromatographic technique used for sample clean-up and concentration prior to analysis. thermofisher.com It involves passing a liquid sample through a solid sorbent, which retains the analyte or the impurities. For a basic compound like this compound, which is protonated at neutral or acidic pH, a strong cation-exchange (SCX) SPE cartridge is highly effective.

The general procedure involves the following steps:

Conditioning: The SPE sorbent is activated with a solvent like methanol (B129727), followed by equilibration with an aqueous buffer.

Loading: The sample, with its pH adjusted to ensure the analyte is charged (pH < pKa), is passed through the cartridge. The protonated analyte binds to the negatively charged sorbent.

Washing: The cartridge is washed with a solvent (e.g., water, dilute acid, or a low-polarity organic solvent) to remove neutral and weakly bound impurities.

Elution: The retained analyte is eluted from the sorbent by passing a solvent that neutralizes the charge on the analyte (e.g., a basic solution like ammoniated methanol) or disrupts the ionic interaction.

Table 5: Typical Parameters for Strong Cation-Exchange SPE of this compound

StepSolvent/SolutionPurpose
Conditioning1. Methanol2. Deionized Water or Acidic Buffer (e.g., pH 6)To activate the sorbent functional groups and prepare for sample loading.
Sample LoadingSample in aqueous solution, pH adjusted to < 7To retain the protonated analyte via ionic interaction.
Washing1. Dilute Acidic Buffer2. MethanolTo remove hydrophilic and hydrophobic interferences, respectively.
Elution5% Ammonium Hydroxide (B78521) in MethanolTo neutralize the analyte and elute it from the sorbent.

This technique is highly efficient, uses less solvent than LLE, and is easily automated. nih.gov

LLE is a separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com The extractability of this compound is highly dependent on pH.

The general strategy for extracting a basic amine from an aqueous matrix involves:

Alkalinization: The pH of the aqueous sample is raised (e.g., to pH > 10) using a base like sodium hydroxide. This converts the protonated amine hydrochloride into its neutral, free-base form.

Extraction: The alkalinized aqueous sample is mixed vigorously with a water-immiscible organic solvent (e.g., dichloromethane (B109758), ethyl acetate (B1210297), or methyl tert-butyl ether). The neutral amine, being more soluble in the organic phase, partitions into it.

Separation and Back-Extraction (optional): The organic layer is separated. For further purification, the analyte can be "back-extracted" into a fresh aqueous acidic solution (e.g., dilute HCl), which protonates the amine again, making it water-soluble and leaving neutral organic impurities behind in the organic phase.

Table 6: Key Parameters for LLE of this compound

ParameterCondition/SolventRationale
Sample pH for Extraction> 10To ensure the analyte is in its neutral, free-base form for extraction into the organic solvent.
Organic Extraction SolventDichloromethane, Ethyl Acetate, Methyl tert-butyl etherSolvents in which the neutral amine has high solubility and are immiscible with water.
Aqueous Phase for Back-ExtractionDilute HCl or other acidic solution (pH < 2)To protonate the analyte, rendering it water-soluble for purification from the organic phase.

LLE is a robust and cost-effective method, particularly for initial sample clean-up from very complex or "dirty" matrices. elsevierpure.com

Green Extraction Methods (e.g., Microwave-Assisted, Ultrasonic-Assisted)

Green extraction techniques are increasingly favored for their reduced environmental impact, lower energy consumption, and use of safer solvents. mdpi.com While specific studies detailing the green extraction of this compound from complex matrices are not extensively documented in publicly available literature, the principles of Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE) can be applied based on methodologies used for other piperazine derivatives and related heterocyclic compounds. mdpi.comnih.gov These methods offer significant advantages over traditional techniques like Soxhlet extraction by reducing extraction times and solvent volumes. mdpi.com

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov The efficiency of MAE is influenced by several factors, including the solvent's polarity, microwave irradiation power, temperature, and extraction time. nih.gov For piperazine-related compounds, solvents like ethanol (B145695) and methanol are often effective. mdpi.com The process involves placing the sample in a suitable solvent within a microwave reactor. The microwave energy directly heats the solvent, leading to a rapid increase in temperature and pressure, which enhances the desorption of the target analyte from the sample matrix into the solvent. nih.gov This technique has been successfully applied to the synthesis and extraction of various organic compounds, demonstrating its potential for efficient extraction of this compound. mdpi.comscipublications.comresearchgate.net

Ultrasonic-Assisted Extraction (UAE) employs high-frequency sound waves to create cavitation bubbles in the solvent. mdpi.com The collapse of these bubbles near the sample surface generates localized high pressure and temperature, disrupting cell walls (if applicable) and enhancing solvent penetration and mass transfer. mdpi.com Key parameters for UAE include ultrasonic power, frequency, extraction time, temperature, and the solid-to-solvent ratio. nih.gov Aqueous solutions or organic solvents can be used, aligning with green chemistry principles by potentially reducing the reliance on hazardous organic solvents. mdpi.comacademie-sciences.fr Studies on similar compounds have shown that UAE can significantly increase extraction yields and reduce extraction times compared to conventional methods. nih.govmdpi.com For instance, the extraction of phytochemicals from various plant materials has been optimized using UAE, highlighting its broad applicability. nih.gov

The following table summarizes hypothetical comparative parameters for these green extraction methods as they might be applied to this compound, based on data from related compounds.

ParameterMicrowave-Assisted Extraction (MAE)Ultrasonic-Assisted Extraction (UAE)
Principle Direct heating via microwave energyAcoustic cavitation
Typical Solvents Ethanol, Methanol, WaterWater, Ethanol, Acetonitrile
Temperature Range (°C) 40 - 15020 - 60
Time 5 - 30 minutes10 - 60 minutes
Key Advantages Rapid heating, reduced solvent use, higher yieldLower operating temperature, suitable for thermolabile compounds, energy efficient
Influential Factors Irradiation power, solvent polarity, timeUltrasonic power, frequency, temperature, solid-solvent ratio

Application as Analytical Reference Standards

This compound serves as an analytical reference standard, a critical component in ensuring the accuracy and reliability of qualitative and quantitative analyses. High-purity, well-characterized reference materials are essential for method validation, calibration of analytical instruments, and quality control in various scientific fields, including pharmaceutical research and forensic toxicology. lgcstandards.com

As a reference standard, this compound is used to confirm the identity of the compound in unknown samples and to accurately determine its concentration. This is particularly important in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). nih.govnih.gov In these methods, the retention time and mass spectrum of the reference standard are compared to those obtained from the sample to provide unequivocal identification.

For quantitative analysis, a calibration curve is typically constructed by analyzing a series of solutions containing known concentrations of the this compound reference standard. The response of the analytical instrument to these standards is plotted against their concentration. The concentration of the analyte in a test sample can then be determined by measuring its response and interpolating the concentration from the calibration curve. The availability of certified reference materials from suppliers like Sigma-Aldrich and LGC Standards ensures that laboratories can achieve traceable and comparable results. lgcstandards.comsigmaaldrich.com

The table below outlines the primary applications of this compound as a reference standard in analytical methodologies.

Analytical TechniqueApplication of Reference StandardPurpose
High-Performance Liquid Chromatography (HPLC) Method development and validation; System suitability testingTo establish retention time, and selectivity, and to ensure the system performs as expected. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) Compound identification; Method validationTo compare retention times and mass fragmentation patterns for positive identification. nih.gov
Quantitative Analysis (e.g., HPLC, LC-MS) Preparation of calibration curves; Quality control checksTo determine the precise concentration of the analyte in a sample and to monitor analytical performance. unodc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmationTo compare the chemical shifts and coupling constants with the sample's spectrum to confirm molecular structure.

Role in Advanced Materials Science Research

Polymer and Resin Synthesis Utilizing 1,3-Dimethylpiperazine (B1355154)

The fundamental structure of 1,3-dimethylpiperazine, featuring two secondary amine groups, allows it to act as a difunctional monomer in various polymerization reactions. It can be incorporated into polymer backbones to tailor the final properties of the material, such as thermal stability, rigidity, and chemical resistance.

In resin synthesis, piperazine (B1678402) and its derivatives are used to create materials like polyamides and polyimides through condensation reactions with dicarboxylic acids or their derivatives. Polymer-bound piperazine has been developed as a support amine, for instance, as a catalyst in Knoevenagel condensation reactions. This polymer-bound form simplifies product purification by preventing piperidine-derived by-products and has been shown to be recyclable. The synthesis of various piperazine derivatives, including long-chain N-alkyl-N'-methyl piperazines, further expands the range of monomers available for creating polymers with specific functionalities and properties. nih.gov

Formation of Polyurea Structures and Related Material Applications

Polyureas are a class of elastomers formed through the polyaddition reaction between a diisocyanate and a diamine. 1,3-Dimethylpiperazine, as a diamine, can react with various diisocyanates to form polyurea structures. The urea (B33335) linkages formed during this reaction are capable of forming strong, bifurcated hydrogen bonds, which lead to the creation of hard segments within the polymer matrix. techscience.cn This microphase separation of hard and soft segments imparts excellent mechanical properties to the material, making polyureas suitable for applications ranging from coatings and adhesives to elastomers. techscience.cnresearchgate.net

The general synthesis of polyureas involves the reaction of a diamine with a diisocyanate, such as hexamethylene diisocyanate (HMDI) or 4,4'-methylene bis(phenyl isocyanate) (MDI), often in a solvent like N,N-dimethylacetamide (DMAc). techscience.cngoogle.com The properties of the resulting polyurea, including its melting point, glass transition temperature, and thermal stability, can be tuned by selecting different diamine and diisocyanate monomers. techscience.cn While specific studies focusing solely on 1,3-dimethylpiperazine are not prevalent, its structural similarity to other diamines used in polyurea synthesis suggests its utility in creating these robust materials.

Catalytic Applications in Polymerization Processes

The tertiary amine nature of the nitrogen atoms in N,N'-substituted piperazines like 1,4-dimethylpiperazine (B91421) makes them effective catalysts for various polymerization reactions, particularly in polyurethane and polyisocyanurate systems. chimia.ch These catalysts are known to accelerate the reaction between isocyanates and polyols (gelation) and the reaction between isocyanates and water (blowing), which is crucial in the production of polyurethane foams. chimia.ch The catalytic activity generally increases with the presence of multiple amine centers within the molecule. chimia.ch

To enhance catalytic activity and control, piperazine derivatives are often converted into quaternary ammonium (B1175870) salts. nih.govresearchgate.net A notable example involves the synthesis of 1,4-bis(2-hydroxy-isopropyl)-1,4-dimethylpiperazine bisquaternary ammonium base (PQ-OH). researchgate.net This catalyst is synthesized by reacting 1,4-dimethylpiperazine with propylene (B89431) epoxide in the presence of water. researchgate.net The resulting structure contains two hydroxide (B78521) ions and β-hydroxyl groups, which significantly enhance its catalytic efficiency. researchgate.net The design incorporates a piperazine ring structure that introduces steric hindrance, which can selectively promote reactions between small molecules while inhibiting reactions involving larger molecules, leading to a higher content of the desired trimer product in isocyanate polymerization. researchgate.net

Table 1: Synthesis of Piperazine Quaternary Ammonium Catalyst (PQ-OH)

Reactants Reaction Conditions Product
1,4-Dimethylpiperazine, Propylene epoxide, Water Stirring at room temperature under argon for 4 hours 1,4-bis(2-hydroxy-isopropyl)-1,4-dimethylpiperazine bisquaternary ammonium base (PQ-OH)

Data sourced from research on piperazine quaternary ammonium alkali catalysts. researchgate.net

Piperazine-based quaternary ammonium catalysts have demonstrated high efficiency in the trimerization of aliphatic isocyanates, such as hexamethylene diisocyanate (HDI) and the bio-based pentamethylene diisocyanate (PDI). researchgate.net The trimerization of isocyanates produces polyisocyanurates, which are known for their excellent thermal stability and flame retardancy. researchgate.nettue.nl

The PQ-OH catalyst, for instance, is effective for producing both HDI trimer (HDIT) and PDI trimer (PDIT). researchgate.net The presence of two hydroxide ions allows the catalyst to attack two isocyanate monomers simultaneously, improving reaction efficiency. researchgate.net Furthermore, the β-hydroxyl groups on the catalyst molecule also promote the polymerization process. researchgate.net This specialized catalyst design addresses the lower reactivity often observed with PDI when using catalysts traditionally effective for HDI. researchgate.net N-hydroxyalkyl quaternary ammonium carboxylate salts are also recognized as effective catalysts for promoting polymerization and condensation reactions of organic isocyanates to produce polyisocyanurates and polyurethanes. google.com

Table 2: Performance of PQ-OH Catalyst in Isocyanate Trimerization

Isocyanate Monomer Catalyst Key Advantage Application
Hexamethylene diisocyanate (HDI) PQ-OH High trimer content due to steric hindrance effect of piperazine ring High-performance coatings, adhesives
Pentamethylene diisocyanate (PDI) PQ-OH Overcomes lower reactivity of PDI compared to HDI Bio-based polyurethane materials

Data synthesized from studies on isocyanate polymerization catalysis. researchgate.net

Molecularly Imprinted Polymers (MIPs) and Selective Adsorption Phenomena

Molecularly imprinted polymers (MIPs) are synthetic materials with artificially created recognition sites that can selectively bind to a specific target molecule, known as the template. mdpi.commdpi.com The piperazine scaffold has been utilized in the development of MIPs, particularly for the selective recognition of piperazine-based compounds. For example, MIPs have been successfully prepared for benzylpiperazine (BZP), a psychoactive substance. newcastle.edu.auresearchgate.net

In the creation of these MIPs, the template molecule (e.g., BZP) is mixed with functional monomers, a cross-linker, and an initiator in a suitable solvent. newcastle.edu.aunih.gov During polymerization, the functional monomers arrange themselves around the template molecule through non-covalent interactions (like hydrogen bonding and electrostatic interactions) or covalent bonds. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the target molecule. The basic nitrogen atoms of the piperazine ring in the template can form strong interactions with acidic functional monomers like methacrylic acid or itaconic acid, which is crucial for the formation of selective binding sites. newcastle.edu.au These MIPs can then be used for selective extraction and analysis of the target compound from complex mixtures.

Development of Ion-Exchange Stationary Phases

The basic nature of the nitrogen atoms in the 1,3-dimethylpiperazine ring makes it a candidate for the development of anion-exchange materials. In ion chromatography, stationary phases are functionalized with charged groups to separate ionic species. researchgate.netnih.gov Anion-exchange stationary phases possess fixed positive charges that interact with and retain anionic analytes.

Polymeric resins, such as polystyrene-divinylbenzene, can be functionalized with piperazine derivatives to create weak anion-exchange stationary phases. researchgate.net The nitrogen atoms on the piperazine ring can be protonated under acidic conditions, creating positive charges on the surface of the stationary phase. The selectivity and capacity of these ion-exchange materials can be controlled by the density of the functional groups and the pH of the mobile phase. researchgate.netchromatographyonline.com These materials are used in chromatography columns for the separation of inorganic and organic anions. researchgate.netnih.gov

Exploration in Electronic Materials (e.g., Covalent Organic Frameworks)

The exploration of novel organic compounds for the development of advanced electronic materials has identified Covalent Organic Frameworks (COFs) as a promising class of materials. Their tunable porosity, structural predictability, and high thermal stability make them ideal candidates for applications in electronics. Within this field, the incorporation of specific molecular building blocks is a key strategy to tailor the electronic properties of COFs. While direct research on 1,3-Dimethylpiperazine hydrochloride in electronic materials is not extensively documented in publicly available scientific literature, the foundational role of the parent molecule, piperazine, in creating electronically active COFs provides a strong basis for inferring its potential contributions.

Piperazine-linked COFs have demonstrated significant potential for high electrical conductivity. nih.govfigshare.com These frameworks are synthesized through reactions that create robust, extended conjugated systems, which are essential for efficient charge transport. The nitrogen atoms within the piperazine ring can play a crucial role in modulating the electronic characteristics of the material.

Recent studies have highlighted the importance of piperazine units in promoting electrochemical processes. For instance, the incorporation of redox-active piperazine units into COFs has been shown to facilitate electron transfer, which is a critical factor for applications in electrocatalysis and energy storage. nih.gov These piperazine units can act as electron reservoirs, accelerating the movement of electrons to the catalytic sites within the framework. nih.gov

The general class of piperazine-linked COFs exhibits several desirable properties for electronic materials, as detailed in the table below.

Furthermore, the hydrochloride salt form of 1,3-Dimethylpiperazine might be relevant in the synthesis process, potentially influencing the reaction kinetics or the final structure of the COF. While speculative without direct experimental evidence, the principles of materials science suggest that such modifications at the molecular level can have a significant impact on the macroscopic properties of the material.

Investigation of Molecular Mechanisms and Biological Interactions of 1,3 Dimethylpiperazine Derivatives Excluding Clinical Studies

Studies on Enzyme and Receptor Modulation

Derivatives of 1,3-dimethylpiperazine (B1355154) have been shown to modulate the activity of several key enzymes and receptors, indicating their potential as therapeutic agents.

Kinase Inhibition Studies

The piperazine (B1678402) scaffold is a recognized component in the design of kinase inhibitors. Specific derivatives of 1,3-dimethylpiperazine have been synthesized and evaluated for their anti-cancer properties through kinase inhibition. For instance, (R) and (S)-1,3-dimethylpiperazines have been used as starting materials in the synthesis of (R) and (S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones, which are being investigated within kinase inhibitor programs. researchgate.net

Other studies have focused on piperazine-containing compounds as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. A series of 3-(piperazinylmethyl)benzofuran derivatives were designed as novel type II CDK2 inhibitors. Several of these compounds demonstrated potent inhibitory activity against CDK2, with some showing greater potency than the reference standard, staurosporine. nih.gov For example, compounds featuring a benzofuran (B130515) and piperazine core linked to various aromatic tails have shown significant CDK2 inhibition. nih.govresearchgate.net

Another area of investigation involves the inhibition of FMS-like tyrosine kinase 3 (FLT3), particularly mutants like FLT3-ITD which are common in acute myeloid leukemia (AML). A novel diketopiperazine derivative, Compound 5-3, was found to selectively inhibit the proliferation of FLT3-ITD mutant cells with an IC₅₀ of 188 nM, showing greater selectivity for the mutant form over the wild-type. mdpi.com

Compound ClassTarget KinaseIC₅₀ Values (nM)Reference
3-(Piperazinylmethyl)benzofuranCDK29h: 40.9111d: 41.7011e: 46.8813c: 52.63 nih.gov
Diketopiperazine (Compound 5-3)FLT3-ITD188 mdpi.com
Staurosporine (Reference)CDK256.76 nih.gov

Interaction with Ion Channels (e.g., Potassium Channels)

The interaction of piperazine derivatives with ion channels is a key area of research, particularly concerning their neuroprotective effects. Certain derivatives have been identified as modulators of Transient Receptor Potential Canonical 6 (TRPC6) channels, which are nonselective cation channels involved in calcium signaling. nih.gov

Specifically, piperazine derivatives such as 2-[4-(2,3-dimethylphenyl)-piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide (PPZ2) have been described as TRPC6 activators. nih.gov The activation of TRPC6 in a store-operated mode is believed to be a crucial mechanism for the synaptoprotective properties of these compounds. nih.gov Studies have demonstrated that piperazine derivatives can activate Ca²⁺ influx through TRPC6 channels specifically, without affecting other channels like TRPC3 and TRPC7. nih.gov The neuroprotective mechanism of some piperazine compounds is based on the activation of neuronal store-operated calcium entry in dendritic spines. nih.gov

Cryo-electron microscopy structures of TRPC6 have revealed specific binding sites for small-molecule modulators. Agonists have been shown to bind at the interface between subunits, providing a structural basis for understanding the modulation of these channels by compounds including piperazine derivatives. nih.govelifesciences.org

Nucleic Acid Interactions and Modulation

Piperazine derivatives have been engineered to interact with and modulate nucleic acids, primarily for applications in gene delivery. These cationic lipids can form complexes, known as lipoplexes, with negatively charged DNA and RNA, facilitating their transport into cells. nih.gov

A variety of cholesterol-piperazine conjugates have been synthesized for this purpose. These molecules typically consist of a lipophilic cholesterol "tail" and a positively charged piperazine "head" group, connected by a linker such as a carbamate. scielo.org.zaresearchgate.net The structure of these conjugates influences their ability to bind nucleic acids and form nanoparticles suitable for transfection. nih.gov

Research has shown that lipoplexes formed with these piperazine-cholesterol derivatives can efficiently deliver DNA and RNA to cells in culture with low toxicity. nih.gov Furthermore, piperazine-containing ionizable lipids have been developed into lipid nanoparticles (LNPs) that can preferentially deliver mRNA to immune cells in vivo without the need for specific targeting ligands. nih.gov This highlights the potential of the piperazine motif in designing sophisticated non-viral vectors for nucleic acid therapeutics. nih.gov

Beyond delivery, the piperazine scaffold has also been incorporated directly into nucleic acid structures to create piperazine-based nucleic acid analogs (PNAs), which can influence hybridization properties. oup.comlabpartnering.org

Piperazine Derivative TypeApplicationKey FeaturesReference
Piperazine-conjugated cholesterolNon-viral nucleic acid delivery (lipoplexes)Forms nanoparticles for efficient DNA/RNA transfection with low toxicity. nih.gov
Piperazine-containing ionizable lipidsmRNA delivery (Lipid Nanoparticles)Preferentially delivers mRNA to immune cells in vivo. nih.gov
4′-C-(N-methylpiperazino)methylthymidineModified DNA analogStabilizes duplex formation with target DNA strands. oup.com

Exploration of Neuroprotective Modalities of 1,3-Dimethylpiperazine Derivatives

The neuroprotective potential of piperazine derivatives has been investigated through various molecular mechanisms, focusing on mitochondrial pathways and cell survival signaling cascades.

Mitochondrial Pathway Modulation

Mitochondrial dysfunction is a key factor in the pathology of many neurodegenerative diseases. nih.gov Piperazine derivatives have been shown to exert protective effects by modulating mitochondrial function. A patent has described novel piperazine derivatives that inhibit voltage-dependent anion channel (VDAC) oligomerization, a process linked to apoptosis and mitochondrial dysfunction. bgu.ac.il

Certain arylpiperazine derivatives have demonstrated neuroprotective activity against neurotoxicity by improving mitochondrial enzyme activities. For instance, the derivative LQFM181 was shown to increase the activity of succinate (B1194679) dehydrogenase, a key enzyme in the mitochondrial electron transport chain. nih.gov

Furthermore, some 1,4-disubstituted piperazine-2,5-dione derivatives act as antioxidants that protect cells from oxidative damage by stabilizing the mitochondrial membrane potential and reducing the production of reactive oxygen species (ROS). nih.gov In the context of cancer, other piperazine derivatives have been found to induce apoptosis by stimulating the intrinsic mitochondrial signaling pathway, leading to the upregulation of Bax and cytochrome c, and the activation of caspase-9 and -3. proquest.com Research has also identified piperazine derivatives that act as inhibitors of mitochondrial NADH-ubiquinone oxidoreductase (Complex I), with 1,4-dimethylpiperazine (B91421) derivatives showing notable activity. nih.gov

Survival Signaling Cascade Modulation

Piperazine derivatives can influence a variety of cell survival and signaling pathways, contributing to their therapeutic potential.

PI3K/AKT Pathway: A novel piperazine compound was found to potently induce apoptosis in cancer cells by inhibiting multiple signaling pathways, including the crucial PI3K/AKT pathway, which is often overactive in cancers. nih.govnih.gove-century.us

NF-κB Pathway: The transcription factor NF-κB is a central regulator of inflammation and cell survival. mdpi.com Piperazine-linked pyrimidines have been developed as inhibitors of the p65 subunit of NF-κB, thereby suppressing its translocation to the nucleus and inhibiting its activity in breast cancer cells. nih.gov

Nrf2 Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. mdpi.comnih.gov A series of 1,4-disubstituted piperazine-2,5-dione derivatives were found to protect against oxidative injury not only by directly reducing ROS but also by promoting cell survival through the activation of an IL-6/Nrf2 positive-feedback loop. nih.govresearchgate.net

Signaling PathwayEffect of Piperazine DerivativeCompound TypeReference
PI3K/AKT/mTORInhibitionSubstituted 2-(thiophen-2-yl)-1,3,5-triazine nih.gov
NF-κBInhibition of p65 subunitPiperazine-linked pyrimidines nih.gov
Nrf2Activation (via IL-6/Nrf2 positive-feedback loop)1,4-disubstituted piperazine-2,5-diones nih.govresearchgate.net
Src Family KinasesInhibitionC505 (a novel piperazine derivative) nih.gove-century.us
BCR-ABLInhibitionC505 (a novel piperazine derivative) nih.gove-century.us

Research into Anticancer Mechanisms of 1,3-Dimethylpiperazine Derivatives

Recent studies have highlighted the potential of piperazine derivatives as anticancer agents, with research focusing on their ability to halt the growth of cancer cells and interfere with specific molecular pathways that drive tumor progression.

Inhibition of Cancer Cell Proliferation

A significant body of research has demonstrated the efficacy of piperazine derivatives in inhibiting the proliferation of various cancer cell lines. For instance, novel vindoline-piperazine conjugates, including a 3-N-methylpiperazine derivative, have shown notable antiproliferative activity against human gynecological tumor cell lines. nih.gov One dimeric form of the compound exhibited excellent activity against the SiHa cell line with a half-maximal inhibitory concentration (IC50) of 2.85 μM, while another derivative was most effective against the HeLa cell line with an IC50 of 9.36 μM. nih.gov

Furthermore, the cytotoxic effects of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have been observed in a range of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. researchgate.net Studies on 3,6-diunsaturated 2,5-diketopiperazine derivatives also revealed moderate to good anticancer capabilities against A549 and HeLa cell lines, with IC50 values ranging from 0.7 to 8.9 μM. mdpi.com One particular compound from this series demonstrated the ability to induce apoptosis and block cell cycle progression in the G2/M phase in both cell lines at a concentration of 1.0 μM. mdpi.com

The table below summarizes the inhibitory concentrations of various piperazine derivatives against different cancer cell lines, showcasing the broad-spectrum antiproliferative potential of this class of compounds.

Derivative TypeCancer Cell LineIC50 / GI50 ValueReference
3-N-methylpiperazine-vindoline dimerSiHa2.85 μM nih.gov
3-N-methylpiperazine-vindoline derivativeHeLa9.36 μM nih.gov
3,6-diunsaturated 2,5-diketopiperazine derivative (Compound 11)A5491.2 μM mdpi.com
3,6-diunsaturated 2,5-diketopiperazine derivative (Compound 11)HeLa0.7 μM mdpi.com
[4-(trifluoromethyl)benzyl]piperazine-vindoline conjugate (Compound 23)MDA-MB-468 (Breast Cancer)1.00 μM nih.gov
1-bis(4-fluorophenyl)methyl piperazine-vindoline conjugate (Compound 25)HOP-92 (Non-small cell lung cancer)1.35 μM nih.gov

Targeting Specific Signaling Pathways (e.g., KRAS Mutations)

While direct evidence specifically linking 1,3-dimethylpiperazine derivatives to the targeting of KRAS mutations is still emerging, the broader class of piperazine derivatives has been shown to interfere with various cancer-related signaling pathways. The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers, and its signaling cascade is a critical target for cancer therapy. nih.govnih.gov

Research on pyrazole (B372694) derivatives has shown that they can induce synthetic lethality in KRAS-mutant tumors by creating a dependency on EGFR signaling for cancer cell survival. technologypublisher.com This offers a therapeutic strategy for tumors harboring KRAS mutations. Although not piperazine derivatives, this research highlights a potential avenue for targeting KRAS-mutant cancers that could be explored with piperazine-based compounds. The development of covalent inhibitors targeting the KRASG12C mutation has marked a significant advancement in treating specific subsets of lung cancer. youtube.comresearchgate.net Future research may explore whether 1,3-dimethylpiperazine scaffolds can be adapted to target these or other KRAS mutations.

Antimicrobial Action Mechanisms of 1,3-Dimethylpiperazine Derivatives

Piperazine derivatives have demonstrated a wide range of antimicrobial activities, and research is ongoing to elucidate the precise mechanisms by which they combat bacteria and fungi. apjhs.comresearchgate.netnih.govijcmas.com

Disruption of Bacterial Cell Membranes

A primary mechanism by which many antimicrobial agents, including certain piperazine derivatives, exert their effects is through the disruption of bacterial cell membranes. This disruption can lead to the leakage of essential cellular components and ultimately, cell death. nih.gov

Ligand Binding Assays for Novel Target Identification

Ligand binding assays are crucial tools in drug discovery for identifying and characterizing the interaction between a compound and its biological target. These assays are instrumental in discovering novel targets for new chemical entities like 1,3-dimethylpiperazine derivatives.

Radioligand binding assays have been successfully employed to identify the affinity of piperidine (B6355638) and piperazine-based compounds for specific receptors, such as the sigma-1 (S1R) and sigma-2 (S2R) receptors. nih.gov In these assays, a radiolabeled ligand with known affinity for the target is used to compete with the test compound. The ability of the test compound to displace the radioligand provides a measure of its binding affinity (Ki value). nih.gov For example, a screening of a collection of piperidine/piperazine-based compounds led to the discovery of a potent S1R agonist with a Ki value of 3.2 nM. nih.gov Such assays are vital for determining the potency and selectivity of new derivatives and can pave the way for understanding their mechanism of action and identifying novel therapeutic targets. The BindingDB database is a public resource that contains a vast amount of data from such binding assays, covering a wide range of compounds and targets. bindingdb.org

Compound TypeTarget ReceptorAssay TypeKey FindingReference
Piperidine/piperazine-based compoundsSigma-1 Receptor (S1R)Radioligand Binding AssayIdentification of a potent S1R agonist with a Ki of 3.2 nM. nih.gov
Piperidine/piperazine-based compoundsSigma-2 Receptor (S2R)Radioligand Binding AssayCharacterization of binding affinities and selectivity for S2R. nih.gov

Thermodynamic and Kinetic Studies of 1,3 Dimethylpiperazine Hydrochloride Systems

Acid-Base Equilibria and pKa Determination of Piperazines

The basicity of piperazines, and consequently their acid-base equilibria, is a fundamental characteristic governed by the two nitrogen atoms within the heterocyclic ring. The pKa values of piperazine (B1678402) and its derivatives are essential for predicting their ionization state at a given pH, which in turn influences their solubility, reactivity, and biological interactions.

Piperazine itself is a weak base, and its aqueous solutions are alkaline. chemeurope.com The pH of a 10% aqueous solution of piperazine ranges from 10.8 to 11.8. chemeurope.comwikipedia.org It readily absorbs carbon dioxide from the air to form carbamates. wikipedia.org The two pKb values for piperazine at 25°C are 5.35 and 9.73. wikipedia.org

The dissociation constants of the conjugate acids of several cyclic diamines, including piperazine and its methylated derivatives, have been determined potentiometrically at various temperatures. uregina.ca For piperazine, the pKa1 and pKa2 values at 298 K are 9.73 ± 0.02 and 5.35 ± 0.04, respectively. uregina.ca These values are consistent with other reported data. scirp.org The thermodynamic quantities for the dissociation processes, such as enthalpy (ΔH°) and entropy (ΔS°), have also been calculated from the temperature dependence of the pKa values. uregina.ca

Table 1: pKa Values of Piperazine and Selected Derivatives at Different Temperatures uregina.ca

AmineT/KpKa1pKa2
Piperazine2989.73 ± 0.025.35 ± 0.04
3039.66 ± 0.035.27 ± 0.05
3139.39 ± 0.055.02 ± 0.01
3239.17 ± 0.034.93 ± 0.02
2-Methylpiperazine (B152721)2989.78 ± 0.025.36 ± 0.04
3039.62 ± 0.025.29 ± 0.03
3139.45 ± 0.035.13 ± 0.03
3239.18 ± 0.024.97 ± 0.04
1,4-Dimethylpiperazine (B91421)2988.99 ± 0.024.27 ± 0.03
3038.82 ± 0.024.20 ± 0.03
3138.58 ± 0.024.06 ± 0.03
3238.33 ± 0.033.94 ± 0.03

Adsorption Phenomena in Chemical Systems

Piperazine and its derivatives have been investigated for their potential use in adsorption processes, particularly for carbon dioxide (CO2) capture. nih.govkut.ac.ir This often involves modifying solid adsorbents like activated carbon or activated alumina (B75360) with piperazine to enhance their CO2 adsorption capacity. nih.govkut.ac.ir

The equilibrium of the adsorption process is often described by adsorption isotherm models. Several models have been used to fit experimental data for CO2 adsorption on piperazine-modified adsorbents, including the Langmuir, Freundlich, Hill, and Elovich models. nih.govkut.ac.ir

The Langmuir isotherm model, which assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites, has been found to fit experimental data well in some cases. mdpi.com The Freundlich isotherm, which is applicable to heterogeneous surfaces, has also been successfully applied. kut.ac.irjmaterenvironsci.com In a study using piperazine-modified activated alumina, the Freundlich isotherm model showed a very good fit to the CO2 adsorption data, with a correlation coefficient of 0.999. kut.ac.ir For piperazine-modified activated carbon, the Hill isotherm model was found to have a good agreement with the adsorption data. nih.gov

The thermodynamic parameters of adsorption, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide insight into the spontaneity and nature of the adsorption process.

For CO2 adsorption on piperazine-modified activated alumina, negative values for ΔG° and ΔH° were obtained, indicating that the adsorption is a spontaneous and exothermic process. kut.ac.ir A negative ΔS° value suggested a decrease in the randomness at the solid-solution interface during adsorption. kut.ac.ir In another study on piperazine-modified activated carbon, the enthalpy, entropy, and Gibbs free energy changes of adsorption at 25 °C and 6 bar were determined to be 17.078 kJ/mol, -0.039 kJ/mol·K, and -5.318 kJ/mol, respectively. nih.gov

Table 2: Thermodynamic Parameters for CO2 Adsorption on Piperazine-Modified Adsorbents

AdsorbentΔH° (kJ/mol)ΔS° (kJ/mol·K)ΔG° (kJ/mol)Reference
Piperazine-modified activated aluminaNegativeNegativeNegative kut.ac.ir
Piperazine-modified activated carbon17.078-0.039-5.318 nih.gov

Kinetic Investigations of Reaction Rates and Mechanisms

Kinetic studies of piperazine derivatives are important for understanding their reaction rates and mechanisms, particularly in applications like CO2 capture where the rate of absorption is a key parameter. researchgate.netusn.no

The reaction between piperazine and CO2 is known to be fast. uregina.ca In mixed amine systems, such as piperazine with methyldiethanolamine (MDEA), piperazine acts as an activator, enhancing the rate of CO2 absorption. researchgate.netusn.no The mechanism of this activation has been a subject of investigation. researchgate.netusn.no

Thermodynamic and kinetic modeling of piperazine and its derivatives in CO2 absorption systems has been performed using software like Aspen Plus®. researchgate.netresearchgate.net These models help in predicting the behavior of these systems under various operating conditions.

The activation energy (Ea) is a crucial kinetic parameter that quantifies the energy barrier that must be overcome for a reaction to occur. In the context of thermal degradation of pharmaceutical pollutants, the activation energy for the decomposition of ciprofloxacin, a quinolone derivative containing a piperazine ring, was determined using various isoconversional kinetic methods. mdpi.com The Kissinger-Akahira-Sunose (KAS) model yielded an activation energy of 58.09 kJ/mol for ciprofloxacin. mdpi.com

For the Diels-Alder reaction between N-phenylmaleimide and a furan-based benzoxazine, the activation energies were found to be 48.4 and 51.9 kJ·mol−1 in acetonitrile (B52724) and chloroform, respectively. expresspolymlett.com While not directly involving piperazine, these studies illustrate the methods used to determine activation energies in relevant chemical reactions. In a study on the thermolysis of methyl derivatives of 1,2,4,5-tetroxane, the activation energy was found to decrease linearly with the number of methyl groups. mdpi.com

Influence of Chemical Structure on Reactivity and Selectivity in 1,3-Dimethylpiperazine (B1355154) Derivatives

The chemical structure of piperazine derivatives has a significant impact on their reactivity and selectivity. The presence, position, and nature of substituents on the piperazine ring can alter the electronic and steric properties of the molecule, thereby influencing its chemical behavior.

The substitution of methyl groups on the piperazine ring, as in 1,3-Dimethylpiperazine, is expected to affect its reactivity. The methyl groups are electron-donating, which can increase the electron density on the nitrogen atoms and potentially enhance their nucleophilicity. However, the steric hindrance introduced by the methyl groups can also play a role in modulating the reactivity and selectivity of the molecule in chemical reactions.

Studies on other piperazine derivatives have shown that the nature of substituents can influence their biological activity and reactivity. For example, in a series of purine (B94841) nucleoside analogues, the substituents at the N4-position of the piperazine moiety had a significant influence on their cytotoxicity. nih.gov Similarly, quantum chemistry studies on piperine, which contains a piperidine (B6355638) ring, have shown that the ring has a great influence on the steric and electronic properties of the molecule. researchgate.net Theoretical studies on phosphorylated derivatives of piperazine have also been conducted to understand their chemical reactivity using quantum chemical descriptors. researchgate.netscilit.com

Future Directions and Emerging Research Areas for 1,3 Dimethylpiperazine Hydrochloride

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Machine learning models, particularly graph neural networks, are increasingly used to predict the properties of vast numbers of molecules, something that would be practically impossible through traditional screening methods alone. astrazeneca.com For piperazine (B1678402) derivatives, AI can accelerate the identification of new therapeutic agents by predicting their efficacy, toxicity, and pharmacokinetic profiles. nih.govnih.gov By analyzing large datasets, these computational tools can identify subtle structure-activity relationships, guiding chemists in synthesizing new derivatives of 1,3-Dimethylpiperazine (B1355154) with enhanced potency and selectivity. researchgate.net For instance, AI algorithms can be trained to predict the binding affinity of piperazine-based compounds to specific biological targets, such as enzymes or receptors, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov This data-driven approach minimizes trial-and-error in the lab, reduces development timelines, and increases the probability of success in clinical trials. researchgate.net

AI/ML Application AreaPotential Impact on 1,3-Dimethylpiperazine Hydrochloride Research
Virtual Screening Rapid identification of derivatives with high potential for specific biological targets. researchgate.net
Property Prediction Forecasting of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to select candidates with better drug-like profiles. nih.gov
De Novo Drug Design Generation of novel piperazine-based structures with optimized activity and safety profiles. researchgate.net
Structure-Activity Relationship (SAR) Analysis Elucidation of complex relationships between molecular structure and biological activity to guide lead optimization.

Novel Applications in Specialized Chemical Synthesis Methodologies

This compound and its related structures serve as versatile building blocks in modern organic synthesis. evitachem.comtuodaindus.com Future research is expected to uncover novel applications for this compound in increasingly specialized and efficient synthesis methodologies. The piperazine scaffold is a privileged structure in medicinal chemistry, found in a wide array of marketed drugs, which continually drives innovation in its synthesis and derivatization. rsc.org

Emerging trends include the development of green and sustainable synthetic protocols. mdpi.com This involves employing microwave-assisted and ultrasound-assisted methods to shorten reaction times, increase yields, and reduce the use of hazardous solvents. mdpi.com Furthermore, the unique structural and chiral properties of 1,3-Dimethylpiperazine derivatives make them valuable as ligands in asymmetric synthesis. researchgate.net Research is ongoing to develop new chiral N,N'-dimethyl-1,4-piperazines that can act as efficient ligands for metal catalysts, facilitating stereoselective transformations with high enantiomeric excess. researchgate.net Such advancements are critical for producing single-enantiomer drugs, which often exhibit improved efficacy and safety profiles.

Synthesis MethodologyApplication for this compoundExpected Outcome
Green Chemistry Protocols Use in microwave- or ultrasound-assisted reactions. mdpi.comHigher yields, shorter reaction times, reduced environmental impact. mdpi.com
Asymmetric Catalysis Development as a chiral ligand for metal-catalyzed reactions. researchgate.netHigh enantioselectivity in the synthesis of complex chiral molecules. tuodaindus.com
Flow Chemistry Incorporation into continuous flow synthesis systems.Improved scalability, safety, and process control for industrial production.
Click Chemistry Use as a scaffold in click reactions for rapid library synthesis. researchgate.netEfficient generation of diverse piperazine derivatives for high-throughput screening.

Advanced Analytical Techniques for Deeper Structural Elucidation

A thorough understanding of a compound's three-dimensional structure is paramount for elucidating its function and interactions. For this compound and its derivatives, advanced analytical techniques are crucial for unambiguous structural confirmation and stereochemical assignment. While standard techniques like NMR and mass spectrometry are foundational, more sophisticated methods are emerging to provide deeper insights.

High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) is a powerful tool for both qualitative and quantitative analysis of piperazine derivatives. researchgate.net Methodologies are being developed to derivatize piperazine compounds, such as with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), to make them UV-active for sensitive detection at trace levels. jocpr.com Gas chromatography-mass spectrometry (GC-MS) is another key technique for identifying piperazine derivatives, as their mass spectra provide characteristic fragmentation patterns that allow for clear identification. researchgate.net For chiral compounds like the (R) and (S) enantiomers of 1,3-Dimethylpiperazine, advanced chiral chromatography techniques are essential for separating and quantifying the individual stereoisomers. evitachem.com

Future research will likely focus on the application of even more advanced techniques, such as two-dimensional NMR spectroscopy and X-ray crystallography, to provide detailed conformational analysis and absolute stereochemical determination of novel, complex derivatives.

Analytical TechniquePurpose in this compound Research
HPLC-DAD/MS Quantitative analysis and separation of derivatives. researchgate.net
GC-MS Qualitative identification based on characteristic mass spectra. researchgate.net
Chiral Chromatography Separation and quantification of (R) and (S) enantiomers. evitachem.com
X-ray Crystallography Unambiguous determination of the three-dimensional molecular structure.
2D NMR Spectroscopy Detailed structural and conformational analysis in solution.

Expanding the Scope of Material Science Contributions

While piperazine derivatives are well-established in pharmaceuticals, their application in material science is a rapidly expanding field of research. The unique properties of the piperazine ring, including its ability to act as a ligand and its structural rigidity, make it an attractive component for advanced materials. rsc.org

One significant area of research is in carbon dioxide (CO₂) capture technologies. Piperazine and its derivatives have shown excellent performance as solvents for capturing CO₂ from industrial flue gases. mdpi.com They exhibit high CO₂ absorption capacity and thermal stability, outperforming traditional solvents like monoethanolamine (MEA). mdpi.com Future work will likely focus on designing novel piperazine-based solvents, potentially incorporating the dimethyl structure, to further enhance CO₂ capture efficiency and reduce the energy required for regeneration. mdpi.com

Additionally, piperazine derivatives are being explored as building blocks for Metal-Organic Frameworks (MOFs). rsc.org MOFs are porous materials with applications in gas storage, separation, and catalysis. The ability of the nitrogen atoms in the piperazine ring to coordinate with metal ions makes it a versatile linker for constructing novel MOF structures with tailored properties. rsc.org The incorporation of functionalized piperazines like 1,3-Dimethylpiperazine could lead to materials with enhanced stability, selectivity, or catalytic activity.

Further Elucidation of Molecular Mechanisms in Biological Systems

A deeper understanding of how this compound and its derivatives interact with biological systems at the molecular level is crucial for the development of new therapeutics. researchgate.net Piperazine-based compounds are known to exhibit a wide range of biological activities, often by interacting with specific receptors and enzymes in the body. rsc.orgresearchgate.net

Future research will utilize advanced biochemical and computational techniques to precisely map these interactions. For example, studies may focus on how derivatives act as agonists or antagonists at neurotransmitter receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, which is relevant for treating central nervous system disorders. researchgate.net Molecular dynamics simulations can provide insights into the binding modes of these compounds to their target proteins, revealing the key interactions that determine their biological activity. nih.gov This information is invaluable for structure-based drug design, allowing for the rational modification of the 1,3-Dimethylpiperazine scaffold to improve binding affinity and specificity. nih.gov

Researchers are also investigating the potential for piperazine derivatives to act as enzyme inhibitors. researchgate.net By binding to the active site of a target enzyme, these compounds can modulate its activity, which is a common mechanism for many drugs. researchgate.net For instance, piperazine derivatives have been studied as potential anticancer agents that inhibit tubulin polymerization or induce apoptosis in cancer cells. nih.govnih.gov Elucidating these intricate molecular mechanisms will pave the way for developing novel and more effective therapeutic agents based on the 1,3-Dimethylpiperazine core structure.

Q & A

Q. Methodological Approach :

  • Spectroscopy : Use 1H^1H-NMR (peaks at δ 2.4–3.1 ppm for piperazine protons) and 13C^{13}C-NMR (resonances near 45–55 ppm for methyl groups) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity and retention time .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (typically 225–235°C) and decomposition behavior .

What are the stability considerations for this compound under different storage conditions?

  • Moisture Sensitivity : Store in airtight containers with desiccants to prevent hydrolysis. Hydration can alter reactivity in downstream reactions .
  • Temperature : Long-term stability is maintained at 2–8°C; avoid freezing to prevent crystallization-induced degradation .
  • Light Exposure : Protect from UV light, as photodegradation may generate secondary amines or chlorinated byproducts .

How can experimental designs address solubility limitations of this compound in biological assays?

Q. Strategies :

  • Co-Solvents : Use DMSO (≤5% v/v) or ethanol to enhance solubility without denaturing proteins .
  • pH Adjustment : Solubility increases in acidic buffers (pH 3–5) due to protonation of the piperazine ring .
  • Surfactants : Polysorbate-80 (0.1% w/v) improves dispersion in aqueous media for in vitro studies .

How should researchers resolve contradictory data in studies involving this compound?

Q. Root Causes and Solutions :

  • Synthesis Variability : Contradictions may arise from impurities (e.g., residual methylating agents). Replicate synthesis under tightly controlled conditions and validate purity .
  • Analytical Differences : Standardize HPLC protocols (e.g., column type, mobile phase) across studies to ensure consistency .
  • Biological Variability : Use isogenic cell lines or animal models to minimize confounding factors in pharmacological studies .

What is the impact of stereochemistry on the biological activity of this compound?

Q. Key Considerations :

  • Enantiomer-Specific Effects : The (R)- and (S)-enantiomers may exhibit divergent receptor binding (e.g., serotonin or dopamine receptors). Chiral HPLC or capillary electrophoresis is critical for separation and analysis .
  • Synthesis Control : Use chiral catalysts (e.g., BINAP-metal complexes) to achieve enantioselective alkylation .

How can researchers optimize the synthesis of this compound for scale-up?

Q. Process Parameters :

  • Reaction Kinetics : Optimize temperature (40–60°C) and pressure (1–2 atm) to balance yield and safety .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) enhance reaction rates and reduce side products .
  • Workflow : Implement continuous-flow reactors for consistent mixing and heat transfer in large batches .

What analytical methods are recommended for detecting trace impurities in this compound?

Q. Advanced Techniques :

  • LC-MS : Detect low-abundance impurities (e.g., methylpiperazine isomers) with a limit of detection (LOD) <0.1% .
  • Karl Fischer Titration : Quantify residual moisture (<0.5% w/w) to ensure stability .
  • Elemental Analysis : Confirm stoichiometry (C:N:Cl ratio) via combustion analysis .

How can mechanistic studies elucidate the role of this compound in receptor modulation?

Q. Experimental Approaches :

  • Computational Modeling : Molecular dynamics (MD) simulations to predict binding affinities for GPCRs or ion channels .
  • Kinetic Studies : Surface plasmon resonance (SPR) to measure association/dissociation rates with target receptors .
  • Mutagenesis : Engineer receptor mutants to identify critical interaction sites (e.g., transmembrane domains) .

What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Fume hoods are mandatory for weighing and synthesis .
  • Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
  • Waste Disposal : Follow EPA guidelines for halogenated organic waste to avoid environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.